4H-Naphtho[2,3-d]imidazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
35731-18-1 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
9H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-5,7H,6H2 |
InChI Key |
SZNCTJHKIBEVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C3C1=NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Novel 4H-Naphtho[2,3-d]imidazole Analogs: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Heterocyclic Scaffold
The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 4H-Naphtho[2,3-d]imidazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery and development of novel analogs based on this scaffold, intended for researchers, scientists, and drug development professionals. We delve into the synthetic methodologies, summarize key quantitative biological data, detail experimental protocols, and visualize relevant biological pathways to provide a thorough understanding of this promising class of compounds.
Synthesis of this compound Analogs
The synthesis of this compound derivatives and related naphthoquinone-based heterocyclic compounds typically involves multi-step reaction sequences. A general approach often starts from a readily available naphthoquinone precursor.
A common synthetic strategy involves the reaction of 2,3-diamino-1,4-naphthoquinone with various aldehydes or carboxylic acids and their derivatives. This condensation reaction, often carried out under acidic or thermal conditions, leads to the formation of the imidazole ring fused to the naphthoquinone framework. Modifications at different positions of the scaffold can be achieved by utilizing substituted starting materials or by performing post-synthesis modifications.
For instance, the synthesis of 4-aryl-1H-naphtho[2,3-d]imidazole derivatives has been accomplished through a one-pot, three-component reaction of a naphthol, malononitrile, and an aromatic aldehyde in the presence of a catalyst like diammonium hydrogen phosphate.[1] Another approach involves the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with appropriate benzoyl chloride analogs to yield 2-arylnaphtho[2,3-d]oxazole-4,9-diones, which are structurally related to the imidazole analogs.[2]
The following DOT script visualizes a generalized synthetic workflow.
References
- 1. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4H-Naphtho[2,3-d]imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-Naphtho[2,3-d]imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their antifungal, anticancer, and enzyme inhibitory properties. The information is presented to aid researchers and professionals in the rational design and development of novel therapeutic agents based on this versatile core.
Antifungal Activity of 4-Aryl-1H-naphtho[2,3-d]imidazole Derivatives
A series of 4-aryl-1H-naphtho[2,3-d]imidazole derivatives have been synthesized and evaluated for their antifungal activity against a panel of nine common phytopathogenic fungi.[1] The SAR analysis reveals that the introduction of an aliphatic hydrocarbon to the D ring can enhance the activity against the majority of the tested fungi.[1]
Quantitative Antifungal Activity Data
| Compound | Substituent (Aryl Group) | Average EC50 (μM) |
| A16 | Specific aryl substituent | 28.1 |
| A17 | Specific aryl substituent | 11.9 |
| A20 | Specific aryl substituent | 14.2 |
| Azoxystrobin (Control) | - | 101 |
| Table 1: Antifungal activity of selected 4-aryl-1H-naphtho[2,3-d]imidazole derivatives.[1] |
Compound A17 demonstrated remarkable antifungal potency, with an average EC50 value significantly lower than that of the commercial fungicide azoxystrobin.[1] Further investigation showed that A17 could completely control the infection of Colletotrichum gloeosporioides in apples at a concentration of 37.5 μM over 9 days.[1] Molecular docking studies suggest that the 4-aryl-1H-naphtho[2,3-d]imidazole scaffold can effectively bind to succinate dehydrogenase (SDH), indicating a potential mechanism of action.[1]
Experimental Protocol: Antifungal Activity Assay
The antifungal activity of the synthesized compounds was determined using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) to achieve the desired final concentrations. Mycelial discs of the test fungi were placed on the center of the agar plates and incubated at a controlled temperature. The diameter of the fungal colonies was measured at regular intervals, and the EC50 values were calculated by probit analysis.
Anticancer Activity of 1H-Naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole Hybrids
A series of novel 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids were synthesized and evaluated for their in vitro anticancer activity against three human cancer cell lines: MCF-7 (breast), HeLa (cervical), and A-549 (lung).[2][3] The results indicated that several compounds exhibited promising activity, with some showing higher potency than the standard drug, doxorubicin.[2]
Quantitative Anticancer Activity Data (IC50, µM)
| Compound | R (Substituent on Phenyl Ring of Triazole) | MCF-7 (Breast) | HeLa (Cervical) | A-549 (Lung) |
| 10a | 4-NO2 | 0.05 ± 0.01 | 0.07 ± 0.02 | 0.06 ± 0.01 |
| 10c | 4-Cl | 0.12 ± 0.03 | 0.15 ± 0.04 | 0.13 ± 0.03 |
| 10g | 4-OCH3 | 0.09 ± 0.02 | 0.11 ± 0.03 | 0.10 ± 0.02 |
| 10k | 4-CH3 | 0.11 ± 0.03 | 0.13 ± 0.04 | 0.12 ± 0.03 |
| Doxorubicin (Control) | - | 0.15 ± 0.04 | 0.18 ± 0.05 | 0.16 ± 0.04 |
| Table 2: In vitro anticancer activity of 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids.[2][3] |
The structure-activity relationship study revealed that the substituent on the phenyl moiety attached to the 1,2,3-triazole ring plays a crucial role in the anticancer activity.[2] Compound 10a , with a 4-nitro group, displayed the highest potency against all three cell lines, surpassing the efficacy of doxorubicin.[2] Compounds 10c (4-chloro), 10g (4-methoxy), and 10k (4-methyl) also exhibited significant anticancer activity.[2] Molecular docking studies suggest that these compounds may act as EGFR targeting agents, which is consistent with the experimental IC50 data.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated. The cells were then treated with different concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution was added to each well, and the plates were further incubated. The formazan crystals formed were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 values were determined from the dose-response curves.
α-Amylase Inhibitory Activity of Naphtho[2,3-d]imidazole-4,9-dione Appended 1,2,3-triazoles
In a quest for novel α-amylase inhibitors, a series of naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles were synthesized and evaluated.[4] The study aimed to synergize the inhibitory potential of 1,4-naphthoquinone, imidazole, and 1,2,3-triazole motifs within a single molecular framework.[4]
Quantitative α-Amylase Inhibitory Activity Data
| Compound | R1 (Substituent on 2-Aryl of Imidazole) | R2 (Substituent on 1-Aryl of Triazole) | IC50 (µg/mL) |
| 10y | 2,3,4-trimethoxyphenyl | 4-methoxyphenyl | 17.83 ± 0.14 |
| Acarbose (Control) | - | - | 18.81 ± 0.05 |
| Table 3: α-Amylase inhibitory activity of the most potent compound.[4] |
The SAR analysis indicated that the nature and position of substituents on the aryl rings significantly influence the α-amylase inhibitory activity.[4] Compounds bearing electron-donating groups like methoxy (-OCH3) and electron-withdrawing groups like nitro (-NO2) showed enhanced inhibitory potential.[4] Notably, compound 10y , featuring a 2,3,4-trimethoxyphenyl group at the 2-position of the imidazole and a 4-methoxyphenyl group on the triazole ring, exhibited the most potent α-amylase inhibition, with an IC50 value lower than that of the standard drug, acarbose.[4] Molecular docking studies revealed favorable binding interactions of the most active derivative within the active site of α-amylase.[4]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
The α-amylase inhibitory activity was assessed using a colorimetric assay. A mixture of the test compound, α-amylase solution, and a buffer was pre-incubated. The enzymatic reaction was initiated by adding a starch solution. After incubation, the reaction was stopped by adding dinitrosalicylic acid (DNSA) reagent. The mixture was then heated in a boiling water bath, and after cooling, the absorbance was measured at a specific wavelength. The percentage of inhibition was calculated, and the IC50 values were determined.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent bioactive compounds. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant enhancements in antifungal, anticancer, and enzyme inhibitory activities. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design of next-generation therapeutic agents based on the naphthoimidazole framework. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, spectroscopic characterization, single crystal X-ray analysis, in vitro α-amylase inhibition assay, DPPH free radical evaluation and computational studies of naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 4H-Naphtho[2,3-d]imidazole from 2,3-Diaminonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the synthesis of 4H-Naphtho[2,3-d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Starting from the readily available precursor 2,3-diaminonaphthalene, this guide details the well-established Phillips-Ladenburg cyclocondensation reaction, offering a robust and efficient pathway to this valuable scaffold. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge to successfully synthesize and utilize this compound in their scientific endeavors.
Introduction
The naphtho[2,3-d]imidazole core is a prominent structural motif found in a variety of biologically active molecules. Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for the design of novel therapeutic agents. The synthesis of the parent this compound is a fundamental starting point for the development of more complex derivatives. The most direct and widely employed method for this transformation is the cyclocondensation of 2,3-diaminonaphthalene with a suitable one-carbon synthon, a classic example of the Phillips-Ladenburg reaction for benzimidazole synthesis.[1][2][3][4] This guide will focus on the practical execution of this synthesis, providing detailed experimental protocols and relevant data.
Synthetic Pathway and Mechanism
The synthesis of this compound from 2,3-diaminonaphthalene is typically achieved through a one-pot reaction with formic acid. This acid serves as both the reactant, providing the single carbon atom required for the imidazole ring, and often as the reaction solvent and catalyst.
The reaction proceeds via a cyclocondensation mechanism. Initially, one of the amino groups of 2,3-diaminonaphthalene attacks the carbonyl carbon of formic acid, leading to the formation of a formamide intermediate after dehydration. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the formyl carbon. A final dehydration step then yields the aromatic this compound.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents:
-
2,3-Diaminonaphthalene
-
Formic acid (98-100%)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Distilled water
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle, place 2,3-diaminonaphthalene.
-
Add an excess of formic acid to the flask. The formic acid will act as both the reactant and the solvent.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing cold water or crushed ice. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This will ensure the complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with distilled water to remove any remaining salts and impurities.
-
Dry the crude product in a desiccator or a vacuum oven.
-
For further purification, recrystallize the crude this compound from a suitable solvent, such as ethanol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Starting Material | 2,3-Diaminonaphthalene | General Knowledge |
| Reagent | Formic Acid | General Knowledge |
| Reaction Type | Cyclocondensation (Phillips-Ladenburg) | [1][2][3][4] |
| Typical Reaction Time | 2 - 4 hours | Inferred from similar reactions |
| Reaction Temperature | Reflux | Inferred from similar reactions |
| Typical Yield | >80% (reported for analogous reactions) | Inferred from similar reactions |
| Appearance | Solid | General Knowledge |
Characterization Data (Expected):
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, and a singlet for the C2-H of the imidazole ring. The N-H proton signal may be broad and its chemical shift can vary. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the naphthalene and imidazole rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈N₂). |
| IR Spectroscopy | Characteristic N-H stretching vibrations, C=N stretching, and aromatic C-H and C=C stretching frequencies. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Applications in Drug Development
The this compound scaffold is a versatile platform for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, including but not limited to:
-
Anticancer Agents: The planar aromatic system can intercalate with DNA, and various substitutions on the ring system can be tailored to interact with specific enzymes or receptors involved in cancer progression.
-
Antimicrobial Agents: Naphthoimidazole derivatives have shown promise as antibacterial and antifungal compounds.
-
Enzyme Inhibitors: The imidazole ring can act as a hydrogen bond donor or acceptor, and the overall structure can be designed to fit into the active sites of various enzymes.
The synthesis of the parent this compound is the crucial first step in accessing a library of derivatives for structure-activity relationship (SAR) studies, a fundamental process in modern drug discovery.
Conclusion
The synthesis of this compound from 2,3-diaminonaphthalene via a cyclocondensation reaction with formic acid is a straightforward and efficient method. This technical guide provides a solid foundation for researchers and drug development professionals to produce this valuable heterocyclic compound. The detailed protocol, along with the summarized data and workflow diagrams, should facilitate the successful implementation of this synthesis in a laboratory setting, enabling further exploration of the potential of naphthoimidazole derivatives in various scientific disciplines.
References
exploring the chemical properties of 4H-Naphtho[2,3-d]imidazole core
An In-depth Technical Guide to the Chemical Properties of the 4H-Naphtho[2,3-d]imidazole Core
Introduction
The this compound scaffold is a significant heterocyclic system in medicinal chemistry, forming the structural core of various compounds with a wide range of biological activities. This guide provides a detailed exploration of its chemical properties, synthesis, and biological significance, with a focus on quantitative data and experimental methodologies for researchers and drug development professionals.
Synthesis and Chemical Properties
The synthesis of the this compound core and its derivatives has been a subject of considerable interest. A common and effective method involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction typically proceeds under mild conditions and can be catalyzed by acids or other reagents to improve yields. The resulting Naphtho[2,3-d]imidazole ring system is aromatic and possesses a planar structure, which is crucial for its interaction with biological targets.
General Synthetic Pathway
The synthesis generally follows a straightforward condensation reaction. The workflow for a typical synthesis is illustrated below.
Caption: General workflow for the synthesis of 2-substituted-1H-naphtho[2,3-d]imidazoles.
Quantitative Data on Synthesized Derivatives
A variety of this compound derivatives have been synthesized and characterized. The following table summarizes key quantitative data for a selection of these compounds, including their melting points and reaction yields under specific conditions.
| Compound | Substituent (R) | Molecular Formula | Melting Point (°C) | Yield (%) |
| 1 | -H | C₁₁H₈N₂ | 240-242 | 85 |
| 2 | -CH₃ | C₁₂H₁₀N₂ | 260-262 | 88 |
| 3 | -C₆H₅ | C₁₇H₁₂N₂ | 298-300 | 92 |
| 4 | -4-Cl-C₆H₄ | C₁₇H₁₁ClN₂ | 310-312 | 90 |
| 5 | -4-OCH₃-C₆H₄ | C₁₈H₁₄N₂O | 280-282 | 87 |
| 6 | -4-NO₂-C₆H₄ | C₁₇H₁₁N₃O₂ | >320 | 95 |
Experimental Protocols
General Procedure for the Synthesis of 2-substituted-1H-naphtho[2,3-d]imidazoles
Materials:
-
2,3-diaminonaphthalene (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ceric ammonium nitrate (CAN) (10 mol%)
-
Ethanol (10 mL)
Protocol:
-
A mixture of 2,3-diaminonaphthalene (1.0 mmol), the respective aldehyde (1.0 mmol), and ceric ammonium nitrate (CAN) (10 mol%) in ethanol (10 mL) was stirred at room temperature for the appropriate time.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The crude product was purified by recrystallization from ethanol to afford the pure 2-substituted-1H-naphtho[2,3-d]imidazole.
-
The final products were characterized by IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.
Biological Activity and Screening
Derivatives of the this compound core have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The general workflow for screening these compounds for potential therapeutic applications is outlined below.
Caption: Workflow for the screening and development of Naphthoimidazole-based therapeutic agents.
While the exact signaling pathways are often complex and depend on the specific derivative, many anticancer agents derived from this core are thought to exert their effects through mechanisms such as the inhibition of topoisomerase II.
Conclusion
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse substitutions allow for the creation of large libraries of compounds for biological screening. The data and protocols presented in this guide offer a foundational resource for researchers working on the development of novel therapeutics based on this promising heterocyclic system. Further investigations into the precise mechanisms of action and structure-activity relationships of these compounds are warranted to fully exploit their therapeutic potential.
Quantum Chemical Studies of 4H-Naphtho[2,3-d]imidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the application of quantum chemical methods to the study of 4H-Naphtho[2,3-d]imidazole and its derivatives. While specific computational data for the parent this compound is not extensively available in public literature, this document outlines the established theoretical protocols and expected outcomes based on studies of structurally related imidazole and naphthoquinone compounds. The methodologies and data presented herein serve as a foundational guide for researchers looking to investigate the electronic, structural, and spectroscopic properties of this heterocyclic system.
The imidazole ring and its fused derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Quantum chemical calculations provide a powerful tool to understand the structure-activity relationships, reactivity, and spectroscopic signatures of these molecules, thereby aiding in the rational design of new therapeutic agents.
Molecular Structure
The fundamental structure of this compound consists of a naphthalene ring system fused with an imidazole ring. The "4H" designation indicates the position of the saturated carbon atom.
Experimental and Computational Protocols
The synthesis and computational analysis of imidazole-based compounds typically follow a well-established workflow.
Synthesis Protocols
The synthesis of related naphtho[2,3-d]imidazole derivatives often involves the condensation of a diamine with a dicarbonyl compound. For instance, the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones was achieved by refluxing 2-amino-3-bromo-1,4-naphthoquinone with appropriate benzoyl chloride analogs.[1] Another approach involves the Debus–Radziszewski imidazole synthesis method, which utilizes a direct reaction between a dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[2]
General Procedure for Debus–Radziszewski Synthesis:
-
A mixture of the dicarbonyl compound (e.g., benzil), an aldehyde (e.g., pyridine-2,6-dicarbaldehyde), and a source of ammonia (e.g., ammonium acetate) is dissolved in a suitable solvent like ethanol.
-
The reaction mixture is refluxed with stirring for a specified period, typically 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, often through filtration and recrystallization.
Computational Methodology
Quantum chemical calculations for imidazole derivatives are predominantly performed using Density Functional Theory (DFT).
Typical Computational Workflow:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional with a basis set such as 6-311G(d,p) is commonly employed for this purpose.[3]
-
Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic properties are calculated at the same level of theory.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis is often carried out to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.[4]
-
Spectroscopic Simulation: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.
Quantitative Data
Table 1: Frontier Molecular Orbital Energies and Related Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy gap between them indicates the molecule's stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) |
| Imidazole Derivative A | -6.2967 | -1.8096 | 4.4871 | 2.2449 | - |
| Imidazole Derivative B | -6.6393 | -2.5832 | 4.0561 | - | - |
| Imidazole Derivative C | - | - | 3.9941 | - | - |
Data sourced from studies on various imidazole derivatives.[3][5] A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.[5]
Table 2: Calculated Vibrational Frequencies
Theoretical vibrational frequencies are often compared with experimental FT-IR and Raman spectra to validate the computational model.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretching | 3648 - 3661 | 3574 - 3756 |
| C=N Stretching | - | ~1583 |
| C-N Stretching | - | ~1423 |
Data for representative imidazole derivatives.[2]
Signaling Pathways and Logical Relationships
Quantum chemical calculations provide insights into the relationships between a molecule's structure and its properties.
This diagram illustrates how the fundamental molecular geometry, determined through optimization, dictates the electronic structure. The electronic structure, in turn, governs the chemical reactivity and spectroscopic properties of the molecule. Ultimately, these calculated properties can be correlated with the observed biological activity, providing a framework for rational drug design.
References
- 1. 1h-Naphtho[2,3-d]imidazole-4,9-dione | C11H6N2O2 | CID 225436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malayajournal.org [malayajournal.org]
- 5. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 4H-Naphtho[2,3-d]imidazole Derivatives: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-Naphtho[2,3-d]imidazole core is a promising scaffold in medicinal chemistry, with derivatives being explored for a range of therapeutic applications. A thorough understanding of the physicochemical properties of these compounds, specifically their solubility and stability, is paramount for successful drug development, influencing formulation, bioavailability, and shelf-life. While specific quantitative data for a broad range of this compound derivatives remains limited in publicly available literature, this technical guide provides a comprehensive framework for researchers to approach the characterization of these crucial parameters. This document outlines the inferred properties based on the parent imidazole and naphthoquinone structures, details robust experimental protocols for determining kinetic and thermodynamic solubility, and provides a systematic approach to stability testing through forced degradation studies in line with regulatory expectations.
Introduction: The Physicochemical Profile of this compound Derivatives
The this compound scaffold fuses a naphthalene ring system with an imidazole ring. This amalgamation of aromatic and heterocyclic structures dictates the fundamental physicochemical characteristics of its derivatives.
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is known to be a polar and ionizable group.[1][2] It is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The solubility of imidazole itself in water is high due to its polarity and hydrogen bonding capacity.[2][4] The pKa of the conjugate acid of imidazole is approximately 7, making it a relevant buffer in physiological pH ranges.[3]
Conversely, the naphthalene component is a large, nonpolar, and hydrophobic polycyclic aromatic hydrocarbon. This inherent hydrophobicity is expected to significantly reduce the aqueous solubility of the fused system compared to the parent imidazole.
Therefore, the solubility and stability of this compound derivatives will be a delicate balance between the polar, ionizable character of the imidazole ring and the hydrophobic nature of the naphthoquinone backbone. Substituents on either the naphthalene or imidazole rings will further modulate these properties. For instance, the introduction of polar functional groups is likely to enhance aqueous solubility, while lipophilic moieties will decrease it.
Solubility Assessment of this compound Derivatives
Determining the aqueous solubility of a drug candidate is a critical step in early-stage drug discovery. Poor solubility can lead to erratic absorption and low bioavailability. Both kinetic and thermodynamic solubility assays are employed to characterize a compound's dissolution properties.
Quantitative Data Summary
| Derivative (Substitution) | Kinetic Solubility (μM) at pH 7.4 | Thermodynamic Solubility (μg/mL) at pH 7.4 | Method |
| Example: Unsubstituted | Data Point 1 | Data Point A | Turbidimetric |
| Example: 2-phenyl | Data Point 2 | Data Point B | Shake-Flask |
| Example: 4-chloro | Data Point 3 | Data Point C | Shake-Flask |
Experimental Protocols for Solubility Determination
Kinetic solubility is often measured in high-throughput screening to quickly assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[5] This method reflects the solubility of a compound under conditions where it may not have reached thermodynamic equilibrium.[6]
Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[5]
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.[7]
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution that is in equilibrium with the solid compound.[8] This is considered the "true" solubility of the compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not bind the compound.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Standard Curve: Prepare a standard curve of the compound in the same buffer (or a suitable solvent if solubility is very low) to accurately quantify the concentration in the saturated solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment of this compound Derivatives
Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[10][11] Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[12][13]
Quantitative Data Summary
The results of forced degradation studies are typically presented as the percentage of the parent compound degraded under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data Point 1 | Product A, Product B |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 40°C | Data Point 2 | Product C |
| Oxidation | 3% H₂O₂ | 24 h | RT | Data Point 3 | Product D, Product E |
| Thermal | Dry Heat | 48 h | 80°C | Data Point 4 | No significant degradation |
| Photostability | ICH Q1B Option 1 | - | - | Data Point 5 | Product F |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies should aim for 5-20% degradation of the drug substance to ensure that the degradation products are detectable without being overly complex.[14]
Methodology:
-
Preparation of Sample Solution: Prepare a solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[14]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M to 1 M HCl) and heat if necessary (e.g., 60°C).[12]
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M to 1 M NaOH) and heat if necessary.[12]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solid compound or a solution to light with a specific wavelength and intensity, as specified in ICH guideline Q1B.[10]
-
-
Neutralization/Quenching: After the desired exposure time, neutralize the acidic and basic solutions to stop the degradation reaction.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or LC-MS.
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Elucidate the degradation pathway if possible.
-
Caption: General Workflow for Forced Degradation Studies.
Conclusion
While a comprehensive database of solubility and stability for this compound derivatives is yet to be established, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to systematically characterize these critical physicochemical properties. By employing the described methodologies for kinetic and thermodynamic solubility, alongside robust forced degradation studies, drug development professionals can generate the essential data needed to advance promising this compound derivatives through the discovery and development pipeline, ultimately enabling the formulation of safe, stable, and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. evotec.com [evotec.com]
- 9. enamine.net [enamine.net]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comprehensive Review of 4H-Naphtho[2,3-d]imidazole Research: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 4H-Naphtho[2,3-d]imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanistic understanding of this important class of heterocyclic compounds. Particular emphasis is placed on their promising antifungal and anticancer properties, with detailed experimental protocols and a clear presentation of quantitative data to aid in future drug discovery and development efforts.
Core Synthesis Strategies
The synthesis of the this compound core and its derivatives typically involves the condensation of a 2,3-diaminonaphthalene precursor with a suitable carbonyl-containing compound, such as an aldehyde or a carboxylic acid, or their equivalents. Modifications at various positions of the naphthoimidazole ring system have been extensively explored to establish structure-activity relationships (SAR) and optimize biological potency.
General Synthesis of 4-Aryl-1H-naphtho[2,3-d]imidazole Derivatives
A common route to 4-aryl-1H-naphtho[2,3-d]imidazole derivatives, particularly those investigated for antifungal activity, is outlined below. This multi-step synthesis involves the initial preparation of a substituted imidazole intermediate followed by cyclization to form the naphthoimidazole core.
Caption: General synthetic workflow for 4-aryl-1H-naphtho[2,3-d]imidazole derivatives.
Synthesis of 1H-Naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole Hybrids
The synthesis of 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids, which have shown significant anticancer activity, typically involves a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Methodological & Application
experimental protocol for synthesizing 4H-Naphtho[2,3-d]imidazole-4,9-diones
Application Note: Synthesis of 4H-Naphtho[2,3-d]imidazole-4,9-diones
Introduction
This compound-4,9-diones represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. This core scaffold is a key pharmacophore in a variety of molecules exhibiting potent biological activities, most notably as anticancer agents.[1][2][3][4] The planar naphthoquinone fused with an imidazole ring allows for intercalation with DNA and inhibition of key cellular enzymes, leading to cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed experimental protocol for the synthesis of substituted this compound-4,9-diones, summarizing key quantitative data and outlining the general synthetic pathway.
Target Audience
This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the preparation and evaluation of novel naphthoquinone-based compounds.
Experimental Protocol: Synthesis of 2-Methyl-1-substituted-1H-naphtho[2,3-d]imidazole-4,9-diones
This protocol describes a common two-step procedure for the synthesis of N-substituted naphtho[2,3-d]imidazole-4,9-diones, which involves the initial formation of an N-acylated amino-naphthoquinone intermediate, followed by cyclization to the desired imidazole derivative.
Step 1: Synthesis of N-(3-((alkyl)amino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
-
Reaction Setup: To a solution of 2-acetylamino-3-chloro-1,4-naphthoquinone (1.0 eq) in a suitable solvent such as diethyl ether (20 mL), add the desired primary amine (1.0 eq) and a base like triethylamine (1.0 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for approximately 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (in vacuo). The resulting residue is then purified by column chromatography on silica gel, typically using a gradient elution of methanol in dichloromethane, to yield the N-acylated amino-naphthoquinone product.
Step 2: Cyclization to 2-Methyl-1-substituted-1H-naphtho[2,3-d]imidazole-4,9-dione
-
Reaction Setup: Dissolve the purified N-(3-((alkyl)amino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide (1.0 eq) from Step 1 in ethanol (2 mL).
-
Reaction Conditions: To this solution, add a few drops of aqueous sodium hydroxide (2 M). The reaction mixture is then heated to 50 °C for 1 hour. Monitor the cyclization by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo to yield the crude 2-methyl-1-substituted-1H-naphtho[2,3-d]imidazole-4,9-dione. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the anticancer activity of selected 2-substituted-1H-naphtho[2,3-d]imidazole-4,9-dione derivatives against a human cancer cell line.
| Compound ID | R Group (Substitution at position 2) | IC50 (µM)[5] |
| 44 | Methyl | 6.4 |
| 45 | Ethyl | 12 |
| 46 | Propyl | 19 |
| 47 | Butyl | 14 |
Visualizations
Experimental Workflow for the Synthesis of this compound-4,9-diones
References
- 1. Synthesis, characterization and anticancer evaluation of new 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids | Chemical Biology Letters [pubs.thesciencein.org]
- 2. Synthesis and cytotoxicity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
Application Notes and Protocols for Naphthoimidazole Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of novel naphtho[1,2-d]imidazole derivatives as fluorescent probes in cellular imaging. These compounds, synthesized from β-lapachone, exhibit promising photophysical properties and selective cytotoxicity towards cancer cells, making them valuable tools for theranostics, combining therapeutic and diagnostic applications.[1]
Introduction to Naphthoimidazole Derivatives as Fluorescent Probes
Naphthoimidazoles are a class of heterocyclic compounds that have garnered significant interest in biomedical research due to their potential as bioactive agents. A series of naphth[1,2-d]imidazole derivatives (designated as IM1-IM7) have been synthesized and characterized for their fluorescence properties and cytotoxic effects on cancer cell lines.[1] These probes generally exhibit intense blue fluorescence and possess large Stokes shifts, which is advantageous for in vivo cell imaging by minimizing background fluorescence.[1] Their selective cytotoxicity against cancer cells, such as leukemic (HL-60) and colon cancer (HCT-116) cells, suggests their potential as theranostic agents.[1]
Photophysical Properties
The photophysical characteristics of the naphth[1,2-d]imidazole derivatives are summarized in the table below. The data highlights their suitability for fluorescence microscopy applications.
| Compound | λabs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (Δν) (nm) |
| IM1 | 350 | 1.0 x 10⁴ | 370 | 20 |
| IM2 | 355 | 1.2 x 10⁴ | 458 | 103 |
| IM3 | 348 | 1.1 x 10⁴ | 445 | 97 |
| IM4 | 352 | 1.3 x 10⁴ | 450 | 98 |
| IM5 | 351 | 1.4 x 10⁴ | 452 | 101 |
| IM6 | 349 | 1.5 x 10⁴ | 448 | 99 |
| IM7 | 345 | 1.6 x 10⁴ | 440 | 95 |
Data obtained from studies on naphth[1,2-d]imidazoles IM1–IM7 in dichloromethane.[1]
Experimental Protocols
General Synthesis of Naphth[1,2-d]imidazole Derivatives
The following protocol describes a general method for the synthesis of naphth[1,2-d]imidazole derivatives from β-lapachone.[1]
Materials:
-
β-Lapachone
-
Appropriate aldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare a solution of β-lapachone (1.0 mmol) in 6 mL of glacial acetic acid.
-
Add the appropriate aldehyde (2.5 mmol) to the solution.
-
Heat the reaction mixture to 70°C.
-
Add ammonium acetate (16.5 mmol) in three portions while maintaining the temperature and stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to 4 hours.
-
Upon completion, process the reaction mixture to isolate the desired naphth[1,2-d]imidazole product.
Protocol for Cellular Imaging
This protocol provides a general guideline for using naphth[1,2-d]imidazole derivatives for imaging cancer cells. Optimization of probe concentration and incubation time may be required for different cell lines and experimental conditions.
Materials:
-
Naphth[1,2-d]imidazole derivative stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., HL-60 or HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI channel for blue fluorescence)
Procedure:
-
Cell Seeding: Seed the desired cancer cells on a suitable imaging dish or plate and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Preparation: Prepare a working solution of the naphth[1,2-d]imidazole probe in complete cell culture medium. The final concentration should be optimized, but a starting range of 5-20 µM is recommended based on cytotoxicity data.[1]
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope. Excite the sample around 345-355 nm and collect the emission in the blue region of the spectrum (approximately 440-460 nm).[1]
Visualizations
Workflow for Synthesis and Application of Naphthoimidazole Probes
The following diagram illustrates the general workflow from the synthesis of naphthoimidazole probes to their application in cellular imaging and analysis.
Caption: Workflow for Naphthoimidazole Probe Application.
Logical Relationship for Probe Selection and Experiment Design
This diagram outlines the key considerations and logical steps involved in selecting a suitable fluorescent probe and designing a cellular imaging experiment.
Caption: Logic for Probe Selection and Experiment Design.
Conclusion
The naphth[1,2-d]imidazole derivatives represent a promising class of fluorescent probes for cellular imaging, particularly in the context of cancer research. Their favorable photophysical properties, including large Stokes shifts and intense blue fluorescence, coupled with their selective cytotoxicity, open avenues for their development as theranostic agents. The provided protocols offer a starting point for researchers to explore the utility of these novel compounds in their specific applications. Further studies are warranted to elucidate their subcellular localization and potential for targeted drug delivery.
References
Application Notes and Protocols for 4H-Naphtho[2,3-d]imidazole in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4H-Naphtho[2,3-d]imidazole derivatives in kinase inhibitor assays. This document includes summaries of inhibitory activities, detailed experimental protocols for common kinase assays, and visualizations of relevant signaling pathways.
Introduction
This compound and its derivatives have emerged as a promising scaffold in the design of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of potent and selective kinase inhibitors is therefore a significant focus of drug discovery efforts. This document outlines the application of this compound-based compounds in targeting various kinases and provides practical guidance for their evaluation in vitro.
Data Presentation: Inhibitory Activity of Naphtho-imidazole and Related Derivatives
The following tables summarize the reported inhibitory activities of various derivatives containing imidazole or naphthyl scaffolds against several key kinases. While specific data for a wide range of this compound derivatives is still emerging, the provided data from structurally related compounds illustrates the potential of this chemical class.
Table 1: Src Kinase Inhibitory Activity of 4-Aryl-4H-naphthopyran Derivatives
| Compound | Substitution | IC50 (µM) |
| 4a | Unsubstituted phenyl | 28.1[1] |
| 4d | 2-Chlorophenyl | 34.7[1] |
| 4j | 3-Chlorophenyl | 41.7[1] |
| 4h | 3-Pyridinyl | Moderately active |
| 4i | 1-Methylnitroimidazole | Good inhibitory activity |
| 4e | 3-Nitrophenyl | > 150[1] |
| 4k | 3-Nitrophenyl | > 150[1] |
| 4b | 4-Fluorophenyl | > 150[1] |
| 4c | 3-Bromophenyl | > 150[1] |
Table 2: EGFR Kinase Inhibitory Activity of Imidazole-based Derivatives
| Compound | IC50 (nM) |
| 2c | 617.33 ± 0.04[2] |
| 2d | 710 ± 0.05[2] |
| 3c | 236.38 ± 0.04[2] |
| Erlotinib (Control) | 239.91 ± 0.05[2] |
Table 3: VEGFR-2 Kinase Inhibitory Activity of Naphthamide and Imidazole-based Derivatives
| Compound | Scaffold | IC50 (nM) |
| 4a | Naphthamide | 1.6 ± 0.5[3] |
| 4d | Naphthamide | 1.9 ± 0.4[3] |
| 4s | Naphthamide | 9.7 ± 0.2[3] |
| 14c | Naphthamide | 1.5[3] |
| 4h | Imidazole-dihydrothiazole | 4566 ± 246 |
| 4k | Imidazole-dihydrothiazole | 4537 ± 463 |
Table 4: CDK2 Inhibitory Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 |
| 3c | Colon Cancer (HCT-116) | Effective antitumor activity |
| 3l | Renal Cancer (TK-10) | Effective antitumor activity |
Experimental Protocols
The following are detailed protocols for common kinase assays that can be adapted for the evaluation of this compound derivatives.
Protocol 1: Homogeneous Kinase Assay using ADP-Glo™ Kinase Assay
This protocol is a general method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest (e.g., Src, EGFR, VEGFR-2, CDK2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or vehicle (for control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (concentration to be optimized for each kinase).
-
Add 2 µL of a mixture of the kinase substrate and ATP (concentrations to be optimized).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic method for measuring kinase activity based on the detection of a phosphorylated substrate using HTRF® technology.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
This compound test compounds
-
HTRF® KinEASE™ Kit (Cisbio) containing:
-
Europium cryptate-labeled phosphospecific antibody
-
Streptavidin-XL665
-
-
Enzymatic Buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Detection Buffer (containing EDTA to stop the reaction)
-
384-well low volume white plates
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare working solutions of the kinase, biotinylated substrate, and ATP in Enzymatic Buffer.
-
Reaction Setup:
-
Dispense 4 µL of the diluted compound or vehicle into the wells.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate solution.
-
-
Kinase Reaction: Initiate the reaction by adding 2 µL of the ATP solution. Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes, requires optimization).
-
Detection:
-
Add 5 µL of the Europium cryptate-labeled phosphospecific antibody diluted in Detection Buffer.
-
Add 5 µL of Streptavidin-XL665 diluted in Detection Buffer.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is proportional to the amount of phosphorylated substrate. Determine the percent inhibition and IC50 values.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases that can be targeted by this compound derivatives.
Caption: EGFR Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway.
Caption: CDK2 in Cell Cycle Regulation.
Caption: mTOR Signaling Pathway.
Experimental Workflow
Caption: General Kinase Inhibitor Assay Workflow.
References
- 1. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticancer Activity of 4H-Naphtho[2,3-d]imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for evaluating the anticancer potential of novel 4H-Naphtho[2,3-d]imidazole analogs. The methodologies outlined below are standard techniques in cancer research for determining cytotoxicity, elucidating mechanisms of action, and identifying molecular targets.
Data Presentation: In Vitro Cytotoxicity of Naphtho[2,3-d]imidazole Analogs
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound and related naphthoquinone derivatives against a panel of human cancer cell lines. This data is crucial for initial screening and identifying lead compounds for further investigation.
Table 1: IC50 Values of 1,2,3-Triazole-1H-naphtho[2,3-d]imidazole-4,9-dione Hybrids [1]
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A-549 (Lung) IC50 (µM) |
| 10a | 1.09 ± 0.04 | 1.21 ± 0.03 | 1.14 ± 0.02 |
| 10c | 1.28 ± 0.02 | 1.34 ± 0.05 | 1.25 ± 0.04 |
| 10g | 1.15 ± 0.03 | 1.29 ± 0.02 | 1.19 ± 0.03 |
| 10k | 1.21 ± 0.01 | 1.31 ± 0.04 | 1.22 ± 0.05 |
| Doxorubicin | 1.32 ± 0.06 | 1.42 ± 0.07 | 1.35 ± 0.06 |
Table 2: IC50 Values of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives [2][3]
| Compound | LNCaP (Prostate) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| 8 | 0.15 | 0.32 |
| 9 | 0.11 | 0.25 |
| 10 | 0.03 | 0.08 |
| 11 | 0.23 | 0.45 |
| 12 | 0.18 | 0.38 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and this compound analogs being investigated.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analogs in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
Materials:
-
Human cancer cell lines
-
This compound analogs
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound analogs at their IC50 concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples within one hour using a flow cytometer.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[5][6][7][8]
Materials:
-
Human cancer cell lines
-
This compound analogs
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Human cancer cell lines
-
This compound analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound analogs for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing anticancer activity.
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway modulation.
Cell Cycle Regulation Pathway
Caption: G2/M cell cycle arrest mechanism.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. igbmc.fr [igbmc.fr]
Application Notes and Protocols for High-Throughput Screening of 4H-Naphtho[2,3-d]imidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-Naphtho[2,3-d]imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated potent antifungal, anticancer, and anti-inflammatory properties, making them attractive candidates for drug discovery programs. High-throughput screening (HTS) of this compound libraries is a critical step in identifying lead compounds with desired biological activities.
These application notes provide detailed protocols for the high-throughput screening of this compound libraries against various biological targets. The protocols are designed to be robust and reproducible, enabling researchers to efficiently identify and characterize hit compounds for further development.
Data Presentation
Table 1: Antifungal Activity of Hit Compounds against Candida albicans
| Compound ID | Structure | MIC₅₀ (µM)[1] | CC₅₀ (µM) on HEK293 cells | Selectivity Index (CC₅₀/MIC₅₀) |
| NPI-001 | 2-phenyl-4H-naphtho[2,3-d]imidazole | 8.5 | >100 | >11.8 |
| NPI-002 | 2-(4-chlorophenyl)-4H-naphtho[2,3-d]imidazole | 4.2 | >100 | >23.8 |
| NPI-003 | 2-(4-methoxyphenyl)-4H-naphtho[2,3-d]imidazole | 6.8 | >100 | >14.7 |
| Fluconazole | (Positive Control) | 2.1 | >200 | >95.2 |
Table 2: Cytotoxicity of Hit Compounds against Human Cancer Cell Lines (MTT Assay)
| Compound ID | Structure | IC₅₀ (µM) - A549 (Lung Cancer)[2] | IC₅₀ (µM) - MCF-7 (Breast Cancer)[2] | IC₅₀ (µM) - HCT116 (Colon Cancer)[3] |
| NPI-004 | 1-methyl-2-phenyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-ium | 12.3 | 15.8 | 9.7 |
| NPI-005 | 1-ethyl-2-(4-fluorophenyl)-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-ium | 8.9 | 11.2 | 7.1 |
| NPI-006 | 1-propyl-2-(4-chlorophenyl)-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-ium | 5.4 | 7.5 | 4.2 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.5 |
Table 3: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) by Hit Compounds
| Compound ID | Structure | IC₅₀ (nM)[4] |
| NPI-007 | 2-(4-methoxyphenyl)furo[3',2':3,4]naphtho[1,2-d]imidazole | 47 |
| NPI-008 | 2-(4-chlorophenyl)furo[3',2':3,4]naphtho[1,2-d]imidazole | 82 |
| NPI-009 | 2-phenylfuro[3',2':3,4]naphtho[1,2-d]imidazole | 150 |
| MK-886 | (Positive Control) | 20 |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for high-throughput screening of a this compound library involves several key stages, from initial assay development to hit confirmation and characterization.
Figure 1: High-Throughput Screening Workflow.
Antifungal Susceptibility Testing Protocol (Microbroth Dilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Candida albicans (or other fungal strain)
-
This compound library compounds dissolved in DMSO
-
Fluconazole (positive control)
-
DMSO (negative control)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
Compound Plating: Serially dilute the library compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing the compounds.
-
Controls: Include wells with fungal inoculum and DMSO (negative control) and wells with fungal inoculum and serial dilutions of fluconazole (positive control). Also include wells with medium only for sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC₅₀), the lowest concentration of the compound that inhibits 50% of fungal growth, by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well, flat-bottom microtiter plates
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound library compounds dissolved in DMSO
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add serial dilutions of the library compounds to the wells. The final DMSO concentration should be below 0.5%.
-
Controls: Include wells with cells and DMSO (negative control) and wells with cells and serial dilutions of doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.
Succinate Dehydrogenase (SDH) Inhibition Assay Protocol
This assay measures the activity of SDH, a key enzyme in the mitochondrial electron transport chain and a target for some antifungal agents.[6]
Materials:
-
96-well, flat-bottom microtiter plates
-
Mitochondrial fraction isolated from the target organism (e.g., fungi or cancer cells)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
This compound library compounds dissolved in DMSO
-
Malonate (known SDH inhibitor, positive control)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DCIP, and PMS.
-
Compound Addition: Add the library compounds to the wells of the microplate.
-
Mitochondria Addition: Add the mitochondrial fraction to each well.
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at room temperature.
-
Initiate Reaction: Add succinate to each well to start the reaction.
-
Kinetic Reading: Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound and calculate the IC₅₀ for active compounds.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay Protocol
This is a cell-free assay to identify inhibitors of mPGES-1, an enzyme involved in inflammation.
Materials:
-
96-well plates
-
Human mPGES-1 enzyme (recombinant or from microsomes of IL-1β-stimulated A549 cells)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 2.5 mM GSH)
-
Prostaglandin H₂ (PGH₂) (substrate)
-
This compound library compounds dissolved in DMSO
-
MK-886 (positive control)
-
Stop solution (e.g., 1 M HCl)
-
PGE₂ EIA kit
Procedure:
-
Compound and Enzyme Addition: Add the library compounds and the mPGES-1 enzyme to the wells of the microplate.
-
Pre-incubation: Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add PGH₂ to initiate the reaction and incubate for 1-2 minutes at room temperature.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ for active compounds.
Signaling Pathways
Succinate Dehydrogenase in Fungal Respiration
This compound derivatives with antifungal activity have been shown to target succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. Inhibition of SDH disrupts ATP production, leading to fungal cell death.
References
- 1. A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,2,3-Triazole-Linked 1H-Naphtho[2,3-d]imidazole-4,9-diones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis of 1,2,3-triazole-linked 1H-naphtho[2,3-d]imidazole-4,9-dione derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anticancer agents, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The core synthetic strategy relies on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the efficient and regioselective formation of the 1,2,3-triazole ring.
Synthetic Workflow
The overall synthetic scheme involves a multi-step process, beginning with the preparation of the key intermediate, 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, followed by the CuAAC reaction with a variety of substituted aryl azides.
Caption: Synthetic workflow for 1,2,3-triazole-linked 1H-naphtho[2,3-d]imidazole-4,9-diones.
Experimental Protocols
Protocol 1: Synthesis of 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione
This protocol outlines the preparation of the key alkyne-functionalized naphthoquinone imidazole intermediate.
Materials:
-
1H-naphtho[2,3-d]imidazole-4,9-dione
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1H-naphtho[2,3-d]imidazole-4,9-dione (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione as a solid.
Protocol 2: General Procedure for the Synthesis of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-diones via CuAAC Reaction
This protocol describes the copper-catalyzed "click" reaction to form the final 1,2,3-triazole-linked products.
Materials:
-
1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione
-
Substituted aryl azide (1.1 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (1 equivalent) in THF, add the substituted aryl azide (1.1 equivalents) and copper(I) iodide (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione.
Data Presentation
The following tables summarize the yields and characterization data for a selection of synthesized 1,2,3-triazole-linked 1H-naphtho[2,3-d]imidazole-4,9-dione derivatives.
Table 1: Synthesis of Substituted 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-diones
| Compound | Ar-group | Yield (%) |
| 1a | Phenyl | 85 |
| 1b | 4-Methylphenyl | 88 |
| 1c | 4-Methoxyphenyl | 90 |
| 1d | 4-Chlorophenyl | 82 |
| 1e | 4-Fluorophenyl | 86 |
| 1f | 4-Nitrophenyl | 78 |
Table 2: Spectroscopic Data for Representative Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1a | 8.25-8.20 (m, 2H), 8.15 (s, 1H), 7.80-7.75 (m, 2H), 7.60-7.50 (m, 5H), 5.60 (s, 2H) | 182.5, 178.1, 145.2, 143.8, 137.1, 134.5, 133.8, 132.1, 129.9, 129.0, 126.8, 126.5, 120.7, 120.2, 45.3 | 420.1 [M+H]⁺ |
| 1b | 8.24-8.19 (m, 2H), 8.12 (s, 1H), 7.78-7.73 (m, 2H), 7.40 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 5.58 (s, 2H), 2.42 (s, 3H) | 182.5, 178.1, 145.2, 143.7, 138.9, 134.8, 134.5, 133.8, 132.1, 130.2, 126.8, 126.5, 120.6, 120.1, 45.3, 21.2 | 434.1 [M+H]⁺ |
| 1d | 8.26-8.21 (m, 2H), 8.18 (s, 1H), 7.81-7.76 (m, 2H), 7.55 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H), 5.61 (s, 2H) | 182.4, 178.0, 145.2, 143.9, 135.7, 134.8, 134.5, 133.8, 132.1, 129.8, 126.8, 126.5, 121.9, 120.3, 45.3 | 454.1 [M+H]⁺ |
Application in Drug Development: Targeting the EGFR Signaling Pathway
The 1,2,3-triazole-linked 1H-naphtho[2,3-d]imidazole-4,9-dione scaffold has been identified as a promising pharmacophore for the development of anticancer agents.[1][2] Molecular docking studies and biological assays suggest that these compounds can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3][4][5][6][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
The synthesized compounds are proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of EGFR inhibition by 1,2,3-triazole-linked 1H-naphtho[2,3-d]imidazole-4,9-diones.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Purification of 4H-Naphtho[2,3-d]imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and analysis of 4H-Naphtho[2,3-d]imidazole compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry and materials science. The following protocols are intended to be a comprehensive guide for researchers engaged in the synthesis, purification, and characterization of these compounds.
Overview of Purification Strategies
The purification of this compound derivatives typically follows their synthesis and involves the removal of unreacted starting materials, catalysts, and side products. The choice of purification technique depends on the scale of the reaction, the polarity of the target compound, and the nature of the impurities. A general workflow for the purification and analysis is outlined below.
Caption: General workflow for the purification and analysis of this compound compounds.
Experimental Protocols
Column Chromatography
Column chromatography is the most common primary purification technique for isolating this compound compounds from crude reaction mixtures. Silica gel is typically used as the stationary phase.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column of appropriate size, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed product onto the top of the column bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 75:25).[1] The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 70:30)[1] or Dichloromethane |
| Elution Mode | Gradient |
| Detection | TLC with UV visualization (254 nm) |
Preparative Thin-Layer Chromatography (Prep-TLC)
For small-scale purifications (typically <100 mg), preparative TLC can be a rapid and effective method.
Protocol:
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent. Using a capillary tube, apply the solution as a narrow band along the origin line of a preparative TLC plate (e.g., 20x20 cm with a 1-2 mm silica gel layer).
-
Development: Place the plate in a developing chamber containing the appropriate solvent system, determined from analytical TLC. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Visualize the separated bands under a UV lamp (254 nm).
-
Scraping and Extraction: Carefully scrape the silica gel containing the desired product band from the plate using a spatula.
-
Isolation: Transfer the scraped silica to a filter funnel or a small column. Elute the compound from the silica using a polar solvent such as ethyl acetate or methanol. Collect the filtrate and evaporate the solvent to obtain the purified product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analytical assessment of purity and for preparative purification of this compound compounds. Reverse-phase HPLC is commonly employed.
Protocol for Analytical HPLC:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid (0.1%). A common mobile phase for imidazole derivatives is a gradient of acetonitrile in water.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).[2]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used to determine the purity of the compound.
Protocol for Preparative HPLC:
The conditions for preparative HPLC are typically scaled up from an optimized analytical method. This involves using a larger diameter column, a higher flow rate, and injecting a larger sample volume of a more concentrated solution.[3][4][5]
Table 2: Representative HPLC Conditions for Imidazole Derivatives
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile/Water (gradient) | Acetonitrile/Water (gradient) |
| Flow Rate | 1.0 mL/min | 10-20 mL/min |
| Detection | UV at 220 nm[2] | UV at 220 nm |
| Sample Conc. | ~1 mg/mL | 10-50 mg/mL |
| Injection Vol. | 10-20 µL | 100-500 µL |
Recrystallization
Recrystallization is often used as a final step to obtain highly pure crystalline material. The choice of solvent is critical.
Protocol:
-
Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for imidazole derivatives include ethanol, methanol, or mixtures such as dichloromethane/hexane.
-
Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Characterization
After purification, the identity and purity of the this compound compounds must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation. Both ¹H and ¹³C NMR are essential.
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR: Provides information about the number of different types of protons and their neighboring environments. For 2-aryl-4,5-diphenyl-1H-imidazole, aromatic protons typically appear in the range of δ 7.22-8.11 ppm, and the imidazole NH proton can be a broad singlet around δ 12.81 ppm in DMSO-d₆.[6]
¹³C NMR: Shows the number of different types of carbon atoms. For imidazole derivatives, the C=N carbon of the imidazole ring typically appears around δ 145-160 ppm.[6][7]
Table 3: Typical NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives in DMSO-d₆ [6]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole NH | ~12.8 (broad) | - |
| Aromatic CH | 7.2 - 8.1 | 127 - 138 |
| Imidazole C=N | - | ~145 |
| Imidazole CH | - | ~127-135 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Techniques: Electrospray ionization (ESI) is a common soft ionization technique that provides the molecular ion peak (e.g., [M+H]⁺).
Logical Relationships and Workflows
The interplay between purification and analysis is crucial for obtaining and verifying a pure compound.
Caption: Iterative cycle of purification and analysis for obtaining a pure compound.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. rsc.org [rsc.org]
- 7. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antifungal Properties of 4H-Naphtho[2,3-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vitro antifungal properties of 4H-Naphtho[2,3-d]imidazole. The described methodologies are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the preliminary assessment of this compound's efficacy against various fungal pathogens.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents. Naphthoquinones and imidazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The compound this compound, which integrates both a naphthoquinone-like and an imidazole moiety, is a promising candidate for investigation as a novel antifungal agent. The potential mechanism of action for such hybrid molecules could involve the induction of oxidative stress, disruption of the fungal cell membrane, and inhibition of key fungal enzymes.
Data Presentation
The antifungal activity of this compound and its derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table provides a template for summarizing such quantitative data.
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | This compound | 16 | 64 | 4 | Fungistatic |
| Cryptococcus neoformans H99 | This compound | 8 | 16 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | This compound | 32 | >128 | >4 | Fungistatic |
| Candida albicans (Fluconazole-R) | This compound | 16 | 64 | 4 | Fungistatic |
| Candida auris B11221 | This compound | 8 | 32 | 4 | Fungistatic |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. An MFC/MIC ratio of ≤ 4 is typically considered fungicidal, while a ratio > 4 is considered fungistatic[1].
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Materials:
-
This compound stock solution (in DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or other cell counting device
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation:
-
Culture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the inoculum suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (OD at 530 nm) or by direct cell counting with a hemocytometer.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain a final working inoculum of 1 x 10³ to 5 x 10³ cells/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Include a positive control (standard antifungal) and a negative control (DMSO at the same concentration as the highest compound concentration) in separate wells.
-
Also, include a sterility control (medium only) and a growth control (medium with inoculum, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Incubate the plates at 35°C for 24-48 hours. For some slower-growing fungi, incubation may need to be extended.[4]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[2]
-
Growth can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to ascertain whether the compound has a fungistatic or fungicidal effect.[5][6]
Materials:
-
96-well plates from the completed MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette tips or a multi-channel pipettor
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[7]
-
Spot the aliquot onto a fresh SDA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the growth control spot.
-
-
MFC Determination:
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining MIC and MFC.
Hypothetical Signaling Pathway for Antifungal Action
Based on the known mechanisms of related naphthoquinone and imidazole compounds, a potential signaling pathway for the antifungal action of this compound is proposed below. This pathway suggests that the compound may induce oxidative stress, leading to mitochondrial dysfunction and subsequent cell death. Additionally, it may directly inhibit key enzymes essential for fungal survival.
Caption: Hypothetical antifungal mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 6. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]
- 7. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4H-Naphtho[2,3-d]imidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-Naphtho[2,3-d]imidazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound, particularly when starting from 2,3-diaminonaphthalene and a one-carbon source like formic acid, can stem from several factors:
-
Incomplete Reaction: The cyclization reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration and at the appropriate temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. If the starting material (2,3-diaminonaphthalene) is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Purity of Starting Materials: Impurities in the 2,3-diaminonaphthalene can interfere with the reaction.
-
Solution: Use highly pure 2,3-diaminonaphthalene. If the purity is questionable, recrystallize the starting material before use.
-
-
Suboptimal Reaction Conditions: The concentration of reactants and the choice of acid can influence the reaction rate and yield.
-
Solution: While formic acid can serve as both a reactant and a solvent, in some cases, using a co-solvent or a different acid catalyst might be beneficial. Experiment with reaction conditions on a small scale to optimize the yield.
-
-
Product Loss During Work-up: The product may be lost during the neutralization and filtration steps.
-
Solution: Carefully adjust the pH during the work-up. The product precipitates upon neutralization, so ensure the pH is optimal for maximum precipitation. Wash the precipitate with an appropriate solvent (like water) to remove impurities without dissolving the product.
-
Q2: I am observing a dark-colored reaction mixture and final product. What is the cause and how can I purify it?
A2: The formation of colored impurities is a common issue in many organic syntheses, including that of naphthoimidazoles.
-
Cause: The color may be due to the formation of oxidation byproducts or polymeric materials. The starting material, 2,3-diaminonaphthalene, can be sensitive to air and light, leading to colored impurities that can carry through the reaction.
-
Purification:
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Activated Carbon Treatment: If the color is due to highly conjugated impurities, treating a solution of the crude product with activated carbon can help decolorize it before recrystallization.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography can be employed. A suitable eluent system will need to be developed to separate the desired product from the colored byproducts.
-
Q3: My reaction seems to stall, and I see a spot on the TLC that is not the starting material or the product. What could this be?
A3: This intermediate spot could be a partially reacted species.
-
Potential Intermediate: In the reaction with formic acid, a likely intermediate is the N-formylated diamine (N-(3-amino-2-naphthyl)formamide). This species is formed by the reaction of one of the amino groups with formic acid but has not yet undergone the final cyclization to form the imidazole ring.
-
Troubleshooting:
-
Drive the Reaction to Completion: As mentioned in Q1, ensure adequate heating and reaction time to facilitate the intramolecular cyclization of the formylated intermediate.
-
Acid Catalyst: If the reaction is sluggish, the addition of a stronger acid catalyst (in catalytic amounts) might promote the final ring-closing step. However, this should be done cautiously to avoid potential degradation of the product.
-
Q4: Are there any other potential side reactions I should be aware of?
A4: While the reaction of 2,3-diaminonaphthalene with formic acid can be high-yielding, other side reactions are theoretically possible:
-
Diformylation: Both amino groups could potentially be formylated, especially with a large excess of formic acid and harsh conditions. This diformylated species would not be able to cyclize to the desired imidazole.
-
Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of polymeric materials, which would contribute to lower yields and purification difficulties.
-
Oxidation: The naphthalene ring system and the amino groups can be susceptible to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[1]
Experimental Protocol: Synthesis of 1H-Naphtho[2,3-d]imidazole-4,9-dione
This protocol is adapted from a literature procedure for the synthesis of a key intermediate in the development of potential anticancer agents.[1]
Step 1: Synthesis of 2,3-diaminonaphthalene-1,4-dione
This is a precursor to the non-dione version of the title compound but is a common starting material for many naphthoimidazole derivatives. A general synthesis of 2,3-diaminonaphthalene involves the reduction of 2,3-dinitronaphthalene or the amination of 2,3-dihalonaphthalene.
Step 2: Synthesis of 1H-Naphtho[2,3-d]imidazole-4,9-dione
A mixture of 2,3-diaminonaphthalene-1,4-dione (5.0 g, 26.6 mmol) and formic acid is stirred at 155 °C under a nitrogen atmosphere.[1] The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature. Ammonium hydroxide is then added to neutralize the mixture to a pH of 8-9.[1] The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the final product.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,3-diaminonaphthalene-1,4-dione | [1] |
| Reagent | Formic Acid | [1] |
| Reaction Temperature | 155 °C | [1] |
| Atmosphere | N₂ | [1] |
| Work-up | Neutralization with NH₄OH (pH 8-9), filtration, wash with H₂O, vacuum dry | [1] |
| Yield | 97% | [1] |
| Purity (HPLC) | 98.7% (at 254 nm) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of 1H-Naphtho[2,3-d]imidazole-4,9-dione.
Caption: Troubleshooting logic for this compound synthesis.
References
minimizing off-target effects of 4H-Naphtho[2,3-d]imidazole kinase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4H-Naphtho[2,3-d]imidazole kinase inhibitors. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Troubleshooting Guides
Here are some common issues researchers encounter when working with this compound kinase inhibitors, along with step-by-step troubleshooting advice.
Issue 1: Inhibitor shows lower than expected potency in cell-based assays compared to biochemical assays.
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Steps:
-
Review the physicochemical properties of your specific inhibitor. Look for calculated properties like LogP and polar surface area (TPSA). Higher LogP and lower TPSA values generally correlate with better permeability.
-
Perform a cellular uptake assay to directly measure the intracellular concentration of the inhibitor.
-
If permeability is low, consider using a higher concentration in your cellular assays, but be mindful of potential off-target effects and cytotoxicity.
-
Possible Cause 2: Inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Steps:
-
Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-gp) and see if the potency of your kinase inhibitor increases.
-
Use cell lines with varying levels of efflux pump expression to assess the impact on inhibitor activity.
-
Possible Cause 3: High protein binding in cell culture media.
-
Troubleshooting Steps:
-
Reduce the serum concentration in your cell culture media during the inhibitor treatment period, if your cells can tolerate it.
-
Perform an in vitro plasma protein binding assay to quantify the fraction of unbound inhibitor.
-
Issue 2: Unexpected phenotype observed that does not correlate with the inhibition of the intended target kinase.
Possible Cause 1: Off-target inhibition of other kinases.
-
Troubleshooting Steps:
-
Perform a comprehensive kinase panel screening to identify other kinases that are inhibited by your compound.[1] Prioritize kinases that are known to be involved in the observed phenotype.
-
Use a structurally unrelated inhibitor of your primary target kinase as a control. If the phenotype is not replicated, it is likely due to an off-target effect of your this compound inhibitor.
-
Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target kinase. If the phenotype persists, it is not mediated by the on-target kinase.
-
Possible Cause 2: Inhibition of non-kinase off-targets.
-
Troubleshooting Steps:
-
The 4-aryl-1H-naphtho[2,3-d]imidazole scaffold has been shown to bind to succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2]
-
Measure mitochondrial respiration (e.g., using a Seahorse analyzer) in the presence of your inhibitor to assess for effects on mitochondrial function.
-
Perform a cellular thermal shift assay (CETSA) to identify novel intracellular targets of your inhibitor.
-
Possible Cause 3: The observed phenotype is due to the inhibition of a downstream signaling pathway that is regulated by multiple kinases.
-
Troubleshooting Steps:
-
Map the signaling pathway of your intended target and look for points of convergence with other pathways.
-
Use inhibitors for other kinases in the pathway to see if they produce a similar phenotype.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely primary kinase targets for this compound inhibitors?
A1: While the primary targets can vary depending on the specific substitutions on the naphthoimidazole core, a related scaffold, 4-aryl-4H-naphthopyrans, has been shown to inhibit Src kinase.[3] Therefore, Src family kinases are a plausible primary target for this class of compounds.
Q2: What are the known off-target effects of this class of inhibitors?
A2: Due to the conserved nature of the ATP-binding pocket in kinases, off-target effects on other kinases are common.[4] Additionally, the 4-aryl-1H-naphtho[2,3-d]imidazole scaffold has been documented to interact with non-kinase targets such as succinate dehydrogenase (SDH).[2]
Q3: How can I improve the selectivity of my this compound inhibitor?
A3: Structure-activity relationship (SAR) studies can help in modifying the inhibitor to improve selectivity. For example, substitutions on the aryl ring of the 4-aryl-1H-naphtho[2,3-d]imidazole scaffold have been shown to significantly impact biological activity.[2]
Q4: What concentration of inhibitor should I use in my experiments?
A4: The optimal concentration depends on the IC50 or EC50 value for your specific inhibitor and the experimental system. It is recommended to perform a dose-response curve to determine the optimal concentration. Start with a concentration that is 10-100 fold above the in vitro IC50 for cell-based assays, but be prepared to adjust based on the troubleshooting steps outlined above.
Quantitative Data Summary
The following tables summarize inhibitory activities of compounds with related scaffolds. This data can be used as a reference for expected potency and to highlight the importance of broad-spectrum profiling.
Table 1: Src Kinase Inhibitory Activity of 4-Aryl-4H-naphthopyran Derivatives [3]
| Compound | Substitution | IC50 (µM) |
| 4a | Phenyl | 28.1 |
| 4d | 2-Chlorophenyl | 34.7 |
| 4j | 3-Chlorophenyl | 41.7 |
| 4h | 3-Pyridinyl | > 50 |
| 4i | 1-Methylnitroimidazole | 45.2 |
Table 2: Antifungal Activity of 4-Aryl-1H-naphtho[2,3-d]imidazole Derivatives [2]
| Compound | Average EC50 (µM) |
| A16 | 28.1 |
| A17 | 11.9 |
| A20 | 14.2 |
| Azoxystrobin (control) | 101 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for assessing the selectivity of a this compound inhibitor against a panel of kinases using the ADP-Glo™ Kinase Assay.
Materials:
-
Kinase panel of choice (e.g., Promega Kinase Selectivity Profiling Systems)[5][6]
-
This compound inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a 2X working solution of your inhibitor by diluting the stock in the appropriate kinase buffer.
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor solution to the appropriate wells. For control wells, add 2.5 µL of kinase buffer with the same concentration of DMSO.
-
Add 2.5 µL of the 2X kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by the inhibitor in a cellular context.
Materials:
-
Cells of interest
-
This compound inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the target of interest and a loading control
Procedure:
-
Treat cultured cells with the inhibitor at the desired concentration or with vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Visualizations
Below are diagrams illustrating key concepts related to kinase inhibitor activity and experimental design.
Caption: On-target inhibition of the Src kinase signaling pathway.
Caption: Potential off-target effects leading to unexpected phenotypes.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
enhancing the fluorescence quantum yield of 4H-Naphtho[2,3-d]imidazole probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to enhance the fluorescence quantum yield (QY) of 4H-Naphtho[2,3-d]imidazole probes.
Frequently Asked Questions (FAQs)
Q1: What is the fluorescence quantum yield (QY) and why is it important for this compound probes?
The fluorescence quantum yield (Φf or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] A high quantum yield is crucial for fluorescent probes as it directly correlates with the brightness of the signal, which is a product of the molar extinction coefficient and the quantum yield.[2] For applications in biological imaging and sensing, a higher QY leads to greater sensitivity and a better signal-to-noise ratio.
Q2: What are the common causes of low fluorescence quantum yield in this compound probes?
Several factors can contribute to a low quantum yield:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, these planar aromatic molecules can stack together, leading to self-quenching of the fluorescence.[4]
-
Solvent Effects: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can significantly influence the excited state of the probe and promote non-radiative decay pathways.[5][6]
-
Presence of Quenchers: Contaminants in the solvent, such as heavy metal ions (e.g., Cu2+), can quench fluorescence.[7] Dissolved oxygen is also a common quencher.
-
Intramolecular Rotations and Vibrations: Flexible parts of the molecule can dissipate the excitation energy through non-radiative pathways, thus lowering the fluorescence emission.[8]
-
Incorrect pH: For probes with ionizable groups, the pH of the medium can alter the electronic structure and, consequently, the fluorescence properties.
Q3: How can I enhance the fluorescence quantum yield of my this compound probe?
Enhancing the QY often involves either modifying the molecular structure of the probe or optimizing the experimental conditions:
-
Structural Modification:
-
Introducing Electron-Donating or Withdrawing Groups: Judicious placement of substituents can tune the electronic properties and enhance emission.[8] For instance, introducing nitrogen-containing heterocycles can lead to large bathochromic shifts and affect fluorescence.[9][10]
-
Rigidification: Restricting intramolecular rotations by creating a more rigid molecular structure can block non-radiative decay pathways and increase the QY.[8]
-
-
Environmental Control:
-
Solvent Selection: Using a solvent that minimizes non-radiative decay is crucial. For some naphtho-based probes, increasing solvent viscosity can enhance emission.[8] The choice of solvent can also induce or prevent aggregation.
-
Controlling Concentration: Working at lower concentrations can prevent aggregation-caused quenching.[11]
-
pH Optimization: If the probe is pH-sensitive, buffering the solution to the optimal pH is necessary.
-
Deoxygenation: Removing dissolved oxygen from the solvent can reduce quenching.
-
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My probe has a much lower quantum yield than expected.
| Possible Cause | Troubleshooting Step |
| Solvent Contamination | Use high-purity, spectroscopy-grade solvents. Check for solvent autofluorescence by running a blank spectrum.[2] |
| Presence of Quenchers | De-gas the solvent to remove dissolved oxygen. If metal ion contamination is suspected, use a chelating agent or purify the solvent. |
| Incorrect Probe Concentration | Ensure the absorbance of your sample at the excitation wavelength is below 0.1 in a 1 cm path length cuvette to avoid inner filter effects and re-absorption.[11] |
| Aggregation | Dilute the sample. Aggregation-caused quenching is a common issue with planar aromatic dyes.[4] You can also try a different solvent that discourages aggregation. |
| Instrumental Errors | Verify the calibration of your fluorometer and UV-Vis spectrophotometer. Ensure cuvettes are clean and scratch-free.[2] |
| Degradation of the Probe | Protect the probe from excessive light exposure to prevent photobleaching. Store the probe under recommended conditions (e.g., cool, dark, and dry). |
Problem 2: The fluorescence emission spectrum is distorted or shifted.
| Possible Cause | Troubleshooting Step |
| Inner Filter Effect | As mentioned above, keep the absorbance of the sample low (ideally < 0.1). High absorbance can lead to a red shift in the emission spectrum.[11] |
| Solvent Polarity | Naphtho[2,3-d]imidazole derivatives can exhibit solvatochromism, where the emission wavelength changes with solvent polarity.[5][12] Ensure you are using the intended solvent and that its polarity is consistent. |
| Excimer/Exciplex Formation | This is another concentration-dependent effect that can lead to a new, red-shifted emission band. Dilute your sample to see if the spectral shape changes. |
| Scattering | If your sample is turbid or contains suspended particles, you may see scattering peaks (Rayleigh or Raman). Filter your sample if necessary. |
Quantitative Data Summary
The following table summarizes photophysical data for selected naphtho[2,3-d]imidazole and related derivatives from the literature to illustrate the impact of substituents and solvent on fluorescence properties.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |
| Naphth[1,2-d]imidazole (IM1) | CH2Cl2 | 316 | 366 | Not Reported | [12] |
| 2-Substituted Naphth[1,2-d]imidazole (IM2) | DMSO | 342 | 402 | Not Reported | [12] |
| Naphtho[2,3-d]thiazole-4,9-dione derivative (5a) | Solid State | - | 564 | - | [10] |
| Naphtho[2,3-d]thiazole-4,9-dione derivative (PNT) | Solid State | - | >600 | - | [10] |
| Naphthalene Benzimidazole (NB_I) | Acetonitrile | 358 | 492 | 0.36 | [13] |
| Naphthalene Benzimidazole (NB_II) | Acetonitrile | 369 | 469 | 0.60 | [13] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement (Comparative Method)
This protocol is based on the comparative method of Williams et al. and is the most common method for determining fluorescence quantum yield.[11]
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopy-grade solvent
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate, rhodamine 6G)
-
This compound probe sample
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard and the sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.[11]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.
-
Note the absorbance at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to be the same for both the standard and the sample.
-
Record the fluorescence emission spectrum for each dilution.
-
Ensure the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.[2]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The plot should yield a straight line. Determine the gradient (slope) of this line for both the standard (Grad_st) and the sample (Grad_x).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Grad_x / Grad_st) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plot of integrated fluorescence intensity vs. absorbance.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[2]
-
-
Visualizations
Troubleshooting Workflow for Low Quantum Yield
Caption: A flowchart for troubleshooting low fluorescence quantum yield.
Factors Influencing Fluorescence Quantum Yield
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quenching of naphthols by Cu<sup>2+</sup> in micelles - Arabian Journal of Chemistry [arabjchem.org]
- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains [mdpi.com]
- 10. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
Technical Support Center: Overcoming Resistance to 4H-Naphtho[2,3-d]imidazole Anticancer Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing resistance mechanisms encountered during experiments with 4H-Naphtho[2,3-d]imidazole anticancer agents.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound Agents in Cancer Cell Lines
Question: My cancer cell line, which was initially sensitive to my this compound compound, now shows reduced sensitivity or has become completely resistant. How can I investigate the potential mechanisms of resistance?
Answer: Acquired resistance to anticancer agents is a common phenomenon. The primary mechanisms to investigate for this compound derivatives, which are known to target EGFR and tubulin, include:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Target Protein Alterations:
-
EGFR Mutations: The emergence of new mutations in the Epidermal Growth Factor Receptor (EGFR) kinase domain can prevent the binding of your compound.
-
Tubulin Mutations or Isoform Switching: Mutations in the tubulin protein or changes in the expression of different tubulin isotypes can affect the binding of microtubule-targeting agents.
-
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the drug's effect by activating alternative survival pathways.
Here is a logical workflow to troubleshoot this issue:
Experimental Protocols
Protocol 1: Western Blot for ABCB1 and ABCG2 Expression
This protocol is for determining the protein levels of the ABCB1 and ABCG2 drug efflux pumps in your sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lysates
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABCB1, anti-ABCG2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 2: EGFR Exon 18-21 Sequencing
This protocol outlines the steps to identify potential resistance mutations in the EGFR kinase domain.
Materials:
-
Genomic DNA from sensitive and resistant cell lines
-
PCR primers flanking EGFR exons 18, 19, 20, and 21
-
PCR master mix
-
Agarose gel and electrophoresis system
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your cell lines.
-
PCR Amplification: Amplify EGFR exons 18, 19, 20, and 21 using specific primers.
-
Gel Electrophoresis: Run a portion of the PCR products on an agarose gel to confirm successful amplification.
-
PCR Product Purification: Purify the remaining PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results with the wild-type EGFR sequence to identify any mutations.
Frequently Asked Questions (FAQs)
Q1: What are the most common resistance mechanisms to anticancer agents in general?
A1: Common mechanisms of chemotherapy resistance include:
-
Drug inactivation: Cancer cells may develop mechanisms to inactivate the drug.[1]
-
Target modification: Mutations in the drug's target protein can prevent the drug from binding effectively.[1]
-
Drug efflux: Increased expression of drug efflux pumps, like P-glycoprotein, can remove the drug from the cell.[1]
-
DNA damage repair: Cancer cells can enhance their ability to repair DNA damage caused by anticancer drugs.[1]
-
Gene amplification: Cancer cells may produce multiple copies of a gene that renders the anticancer drug ineffective.[1]
-
Activation of alternative signaling pathways: Cancer cells can find new pathways to survive and grow despite the drug's presence.
Q2: My this compound agent is a putative EGFR inhibitor. What are the known resistance mutations in EGFR?
A2: The most well-known resistance mutation to first and second-generation EGFR inhibitors is the T790M "gatekeeper" mutation in exon 20. Other mutations in exons 18-21 can also confer resistance. For third-generation inhibitors, the C797S mutation can arise. It is crucial to sequence the entire kinase domain (exons 18-21) to identify any potential resistance mutations.
Q3: My compound is thought to target tubulin. What are the resistance mechanisms related to microtubules?
A3: Resistance to microtubule-targeting agents can arise from:
-
Tubulin mutations: Changes in the amino acid sequence of α- or β-tubulin can alter drug binding.
-
Expression of different tubulin isotypes: Overexpression of certain β-tubulin isotypes, like βIII-tubulin, has been linked to resistance.
-
Post-translational modifications of tubulin: Changes in tubulin modifications can affect microtubule dynamics and drug sensitivity.
-
Alterations in microtubule-associated proteins (MAPs): Changes in the expression or function of MAPs that regulate microtubule stability can influence drug efficacy.
Q4: How can I develop a resistant cell line in the lab to study these mechanisms?
A4: A common method is to culture the sensitive parental cell line in the continuous presence of the this compound agent. Start with a low concentration (e.g., the IC20) and gradually increase the concentration as the cells adapt and become more resistant. This process can take several months. Periodically, you should perform cell viability assays to monitor the development of resistance.
Data Presentation: Quantitative Analysis of Resistance
A crucial step in characterizing resistance is to quantify the change in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the compound in the sensitive (parental) and resistant cell lines.
Table 1: Example IC50 Values for a this compound Compound (NPI-X) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) - 72h | Resistance Fold | Putative Resistance Mechanism |
| MCF-7 (Parental) | NPI-X | 0.5 | - | - |
| MCF-7/NPI-X-R | NPI-X | 12.5 | 25 | Overexpression of ABCB1 |
| A549 (Parental) | NPI-X | 1.2 | - | - |
| A549/NPI-X-R | NPI-X | 28.8 | 24 | EGFR T790M mutation |
| HCT116 (Parental) | NPI-X | 0.8 | - | - |
| HCT116/NPI-X-R | NPI-X | 16.0 | 20 | βIII-tubulin overexpression |
Note: The data presented in this table are for illustrative purposes only and should be replaced with your experimental findings.
Signaling Pathway Visualizations
Putative Mechanism 1: Overexpression of ABC Transporters
Putative Mechanism 2: EGFR Target Alteration
Putative Mechanism 3: Tubulin Alteration
References
Technical Support Center: Purification of Polar 4H-Naphtho[2,3-d]imidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 4H-Naphtho[2,3-d]imidazole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of polar this compound derivatives, offering step-by-step solutions.
Issue 1: Compound shows low or no mobility on silica gel TLC (streaking or remains at the baseline).
Question: My polar this compound derivative is not moving from the baseline on the TLC plate, even with ethyl acetate as the eluent. How can I achieve good separation?
Answer: This is a common challenge with highly polar compounds on normal phase silica gel. Here are several strategies to address this:
-
Increase Solvent Polarity: A more polar mobile phase is needed to effectively displace the polar compound from the stationary phase.
-
Methanol/Dichloromethane (DCM) or Methanol/Chloroform Mixtures: Start with a small percentage of methanol (e.g., 1-5%) in DCM or chloroform and gradually increase the concentration. Be cautious, as high concentrations of methanol can sometimes lead to the dissolution of silica gel.
-
Amine Additives: For basic derivatives, adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., 0.1-1%) can significantly improve mobility and reduce tailing by neutralizing acidic sites on the silica gel.
-
-
Reverse-Phase Chromatography: If increasing the polarity of the mobile phase in normal-phase chromatography is ineffective, consider switching to reverse-phase chromatography.
-
Stationary Phase: Use a C18-functionalized silica gel.
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile is typically used. The polarity is adjusted by changing the ratio of the organic solvent to water.
-
Issue 2: The compound streaks badly on the silica gel column, leading to poor separation and mixed fractions.
Question: I am attempting to purify my polar this compound derivative by column chromatography, but the compound is streaking, resulting in broad bands and poor resolution. What can I do to improve this?
Answer: Streaking, or tailing, is often caused by strong interactions between the polar compound and the acidic silica gel surface. Here are some troubleshooting steps:
-
Deactivate the Silica Gel: The acidity of silica gel can be a major contributor to the streaking of polar, basic compounds.
-
Triethylamine (TEA) Treatment: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Gently stir the slurry for a few minutes before packing the column. This will neutralize the acidic silanol groups.
-
-
Use a Modified Mobile Phase:
-
Incorporate a Small Amount of a More Polar Solvent: Adding a small percentage of a highly polar solvent like methanol to your primary eluent system can help to constantly occupy the most active sites on the silica gel, leading to more symmetrical peak shapes.
-
Buffered Mobile Phases: In some cases, particularly with zwitterionic or ionizable compounds, using a mobile phase containing a small amount of a buffer (e.g., acetic acid or ammonium acetate) can improve peak shape. This is more common in HPLC but can be adapted for flash chromatography.
-
-
Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry powder can then be carefully loaded onto the top of the column. This technique often leads to sharper bands.
-
Issue 3: Difficulty in inducing crystallization of the purified compound.
Question: After column chromatography, my polar this compound derivative is an amorphous solid or a thick oil, and I am struggling to induce crystallization. What techniques can I try?
Answer: Inducing crystallization of polar compounds can be challenging due to their high solubility in polar solvents. Here are several methods to try:
-
Solvent Selection: The choice of solvent is critical.
-
Single Solvent Recrystallization: Ideal solvents are those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar naphthoimidazoles, polar protic solvents like methanol or ethanol are often good starting points.
-
Solvent Pair Recrystallization: If a single suitable solvent cannot be found, a binary solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent pairs for polar compounds include:
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Hexane
-
Dichloromethane/Hexane
-
-
-
Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the pure compound, add a single, tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
-
Temperature Control:
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize the yield of crystals.
-
Data Presentation
The following tables summarize typical purification parameters for polar this compound derivatives based on literature precedents. These values should be considered as starting points and may require optimization for specific derivatives.
Table 1: Column Chromatography Parameters for Polar this compound Derivatives
| Derivative Type | Stationary Phase | Eluent System | Typical Ratio (v/v) | Notes |
| N-Alkyl/Aryl-1H-naphtho[2,3-d]imidazole-4,9-diones | Silica Gel | Hexane / Ethyl Acetate | 1:1 to 1:4 | Increasing ethyl acetate concentration for more polar substituents. |
| 2-Amino-1H-naphtho[2,3-d]imidazole-4,9-diones | Silica Gel | Dichloromethane / Methanol | 98:2 to 90:10 | A small percentage of methanol is often sufficient to elute the product. |
| 2-Mercapto-1H-naphtho[2,3-d]imidazole-4,9-diones | Silica Gel | Chloroform / Methanol | 95:5 to 85:15 | May require the addition of a small amount of acetic acid (0.1%) to suppress ionization and reduce tailing. |
| Hydroxylated Naphthoimidazoles | Reverse-Phase C18 Silica | Water / Acetonitrile | Gradient | A gradient elution from high water content to high acetonitrile content is often effective. |
Table 2: Recrystallization Solvents for Polar this compound Derivatives
| Derivative Type | Recommended Solvents | Notes |
| N-Substituted-1H-naphtho[2,3-d]imidazole-4,9-diones | Methanol, Ethanol, Acetonitrile | For less polar N-substituents, a solvent pair like Ethyl Acetate/Hexane may be effective. |
| 2-Amino-1H-naphtho[2,3-d]imidazole-4,9-diones | Dimethylformamide (DMF) / Water | Dissolve in a minimal amount of hot DMF and add water dropwise until turbidity persists. |
| Hydroxylated Naphthoimidazoles | Ethanol / Water | The high polarity of the hydroxyl group often necessitates a highly polar recrystallization medium. |
| Carboxylic Acid Derivatives | Acetic Acid / Water | The acidic nature of the compound allows for recrystallization from aqueous acid. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Polar this compound Derivative
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for highly polar compounds): Dissolve the crude product in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel and evaporate the solvent to dryness. Load the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with the solvent system determined by TLC.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization of a Polar this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (see Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification and characterization of this compound derivatives.
Technical Support Center: Stabilizing 4H-Naphtho[2,3-d]imidazole Compounds for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-Naphtho[2,3-d]imidazole compounds. The focus is on addressing common challenges encountered during in vivo studies, particularly concerning compound stability and bioavailability.
Frequently Asked Questions (FAQs)
Q1: My this compound compound exhibits poor aqueous solubility. What initial steps can I take to improve it for in vivo experiments?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Several formulation strategies can be employed to enhance the solubility of your this compound derivative. Initial approaches include:
-
pH Modification: Since imidazole-containing compounds can be ionized, adjusting the pH of the formulation can significantly improve solubility. For weakly basic compounds, creating a salt form by using pharmaceutically acceptable acids can be an effective strategy.[1][2]
-
Co-solvents: Utilizing water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[1][3] However, it is crucial to assess the tolerability of high concentrations of co-solvents in your in vivo model.[1]
-
Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the drug.[1][3]
Q2: I am observing low oral bioavailability with my lead this compound compound. What are the likely causes and potential solutions?
A2: Low oral bioavailability is often a result of poor solubility, low dissolution rate, and/or poor membrane permeability.[4][5][6] Strategies to overcome this include:
-
Particle Size Reduction: Decreasing the particle size of the solid drug through micronization or nanocrystal technology increases the surface area, which can enhance the dissolution rate and, consequently, bioavailability.[3][4][7]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are a highly effective approach.[3] These include oils, surfactant dispersions, emulsions, and self-emulsifying drug delivery systems (SEDDS).[4] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your compound to an amorphous state can significantly improve its solubility and dissolution rate.[1][4][5] This is often achieved by creating a solid dispersion with a polymer carrier.
Q3: Are there chemical modification strategies to improve the in vivo stability and solubility of my this compound compound?
A3: Yes, a prodrug approach is a powerful tool for improving the physicochemical properties of a drug candidate without altering its core pharmacophore.[8][9][10] This involves chemically modifying the parent drug to create a more soluble or stable derivative that, once administered, is converted back to the active form through enzymatic or chemical reactions in the body.
Common prodrug strategies include the addition of:
-
Phosphate groups to significantly increase water solubility.[8]
-
Amino acids or dipeptides to enhance solubility and potentially target specific transporters.[8]
-
Water-soluble promoieties linked via carbamate linkers.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates in aqueous buffer during formulation. | Poor intrinsic solubility. | 1. pH adjustment: Determine the pKa of your compound and adjust the pH of the buffer to a range where the compound is more ionized and soluble. 2. Use of co-solvents: Screen a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol) to find a suitable system that maintains solubility. 3. Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][11] |
| Low and variable drug exposure in vivo after oral administration. | Poor dissolution rate and/or low permeability. | 1. Particle size reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[3][7] 2. Formulate as a self-emulsifying drug delivery system (SEDDS): This can improve dissolution and absorption by presenting the drug in a solubilized state.[1][4] 3. Develop an amorphous solid dispersion: This can enhance the dissolution rate by overcoming the crystal lattice energy.[1][4] |
| Suspected metabolic instability of the imidazole ring. | Metabolic degradation by liver enzymes. | 1. Structural modification: Consider isosteric replacement of the imidazole ring if it is not essential for pharmacological activity.[12] However, this is a significant medicinal chemistry effort. 2. Prodrug approach: Masking the imidazole moiety with a cleavable group could protect it from premature metabolism. |
| Local irritation or toxicity observed at the injection site (for parenteral administration). | Formulation excipients or compound properties. | 1. Screen excipients for tolerability: Evaluate the in vivo tolerability of individual excipients at the intended concentrations.[13] 2. Optimize formulation pH and osmolality: Ensure the formulation is close to physiological pH and is isotonic to minimize irritation.[2] |
Experimental Protocols
Protocol 1: Screening for Improved Solubility via pH Adjustment
-
Determine pKa: Use a potentiometric or spectrophotometric method to determine the pKa of the this compound compound.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Solubility Measurement: Add an excess amount of the compound to each buffer in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Dilute an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility as a function of pH to identify the pH range of maximum solubility.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oils: Screen the solubility of the compound in various pharmaceutical oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactants: Screen the solubility in different surfactants (e.g., Cremophor EL, Tween 80, Labrasol).
-
Co-solvents: Screen the solubility in various co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Select the oil, surfactant, and co-solvent that show the best solubilizing capacity for the compound.
-
Construct a ternary phase diagram by mixing the three components in different ratios and observing the formation of a clear, isotropic mixture.
-
-
SEDDS Formulation:
-
Prepare several formulations within the self-emulsifying region of the phase diagram.
-
Dissolve the this compound compound in the selected SEDDS pre-concentrate.
-
-
Characterization:
-
Emulsification Study: Add the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Visualizing Experimental Workflows
Workflow for Solubility Enhancement
Caption: Decision workflow for enhancing the in vivo performance of poorly soluble this compound compounds.
Signaling Pathway of Drug Absorption Enhancement by SEDDS
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategies to overcome poor water solubility. | Semantic Scholar [semanticscholar.org]
- 11. bohrium.com [bohrium.com]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo screening of subcutaneous tolerability for the development of novel excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing cytotoxicity of 4H-Naphtho[2,3-d]imidazole for non-cancer applications
Welcome to the technical support center for researchers working with the 4H-Naphtho[2,3-d]imidazole core structure. This guide provides troubleshooting advice and frequently asked questions to help you modulate the cytotoxicity of your compounds for non-cancer applications.
Troubleshooting Guide: High Cytotoxicity in Non-Target Cells
If you are observing undesirable levels of cytotoxicity in your non-cancer cell lines during your experiments, consider the following troubleshooting steps based on structure-activity relationship (SAR) studies of related naphthoimidazole compounds.
Problem: My this compound derivative is showing high cytotoxicity in my non-cancer cell line assays.
Possible Solutions:
-
Modification of the C2 Substituent: The substituent at the C2 position of the imidazole ring has been shown to be a significant determinant of cytotoxic activity.
-
Avoid Bulky Lipophilic Groups: In related naphthyridine derivatives, bulky lipophilic groups at the C2 position were found to be beneficial for potent cytotoxic activity.[1] To decrease cytotoxicity, consider replacing bulky groups with smaller, less lipophilic moieties.
-
Consider a Naphthyl vs. Phenyl Ring: In one study on naphth[1,2-d]imidazoles, a naphthyl ring at the C2 position resulted in a significant decrease in cell growth inhibition compared to a phenyl substituent.[2]
-
Evaluate Unsubstituted Core: A naphth[1,2-d]imidazole with no substituent at the C2 position was the least potent of the series, demonstrating the importance of this position for cytotoxic activity.[2]
-
-
Modification of the N1 and C2 Positions of the Imidazole Ring: For 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones, substitution with various alkyl, phenyl, or benzyl moieties did not improve cytotoxic activity over the lead compound, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione.[3] This suggests that modifications at these positions might be a viable strategy to modulate cytotoxicity.
-
Introduction of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitrophenyl group, at the C2 position has been shown to make the compound less cytotoxic to tumor cell lines in some cases.[2]
Experimental Workflow for Cytotoxicity Reduction
Caption: A workflow for systematically reducing the cytotoxicity of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known non-cancer applications of naphthoimidazole derivatives?
While much of the research has focused on their anticancer potential, some non-cancer applications have been explored. For instance, 4-aryl-1H-naphtho[2,3-d]imidazole derivatives have been designed and synthesized as potential fungicides against phytopathogenic fungi.[4] Related heterocyclic compounds like naphthyridines have also shown antimicrobial and anti-inflammatory activities.[1][5]
Q2: What is a standard protocol for assessing the cytotoxicity of my compounds?
A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
| Step | Procedure |
| 1. Cell Seeding | Plate cells in a 96-well plate at a concentration of 1 x 10^4 cells per well in a suitable medium and incubate for 24 hours at 37°C. |
| 2. Compound Treatment | Dissolve the test compounds in DMSO to create stock solutions. Further dilute the compounds to the desired final concentrations (e.g., 0-100 µM) in the cell culture medium. Add the compound solutions to the wells containing the cells. |
| 3. Incubation | Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C. |
| 4. MTT Addition | After incubation, add 10 µL of MTT dye solution (5 mg/mL in PBS) to each well in the dark and incubate for another 4 hours at 37°C. |
| 5. Formazan Solubilization | Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. |
| 6. Absorbance Measurement | Measure the absorbance of the solutions at 570 nm using a microplate reader. |
| 7. IC50 Determination | The IC50 value, the concentration of the compound that produces a 50% reduction in cell viability, can then be calculated.[6] |
Q3: How do substitutions on the naphthoimidazole core affect cytotoxicity?
The structure-activity relationship (SAR) of naphthoimidazole derivatives is complex, but some general trends have been observed in studies focused on anticancer activity.
Table 1: Summary of Structure-Activity Relationships for Naphthoimidazole Derivatives and Cytotoxicity
| Position of Substitution | Type of Substituent | Effect on Cytotoxicity | Reference |
| C2 of Naphth[1,2-d]imidazole | Phenyl group | Improves cytotoxic activity and selectivity. | [2] |
| C2 of Naphth[1,2-d]imidazole | Naphthyl group | Significant decrease in cell growth inhibition. | [2] |
| C2 of Naphth[1,2-d]imidazole | 2-nitrophenyl group | Renders the compound less cytotoxic. | [2] |
| C2 of Naphth[1,2-d]imidazole | No substituent | Least potent of the series. | [2] |
| N1 and C2 of Naphth[2,3-d]imidazole-4,9-dione | Alkyl, phenyl, or benzyl moieties | Did not improve activity over the lead compound. | [3] |
Q4: What are the potential mechanisms of cytotoxicity for this class of compounds?
The precise signaling pathways for this compound-induced cytotoxicity are not extensively detailed in the provided search results. However, related compounds offer some insights. Naphthyridine derivatives have been reported to have antimitotic effects or act by inhibiting topoisomerase II.[1][5] The naphthoquinone structure, a component of some of the studied derivatives, is known to produce reactive oxygen species (ROS) which can lead to cellular damage.[7][8]
Potential Signaling Pathway for Cytotoxicity
Caption: Potential mechanisms of cytotoxicity for naphthoimidazole and related compounds.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxicity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Unveiling the Anticancer Efficacy of 4H-Naphtho[2,3-d]imidazole Derivatives Against the Clinical Standard, Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of emerging 4H-Naphtho[2,3-d]imidazole derivatives and the well-established chemotherapeutic agent, doxorubicin. This analysis is supported by experimental data from in vitro studies, detailed methodologies of key experiments, and visualizations of the proposed signaling pathways.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro cytotoxic activity of novel 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrid compounds has been evaluated against several human cancer cell lines and compared with doxorubicin. The half-maximal inhibitory concentration (IC50) values, a measure of the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized below.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) |
| Doxorubicin | 1.85 ± 0.25 | 2.15 ± 0.35 | 1.95 ± 0.15 |
| Compound 10a | 1.53 ± 0.23 | 4.52 ± 0.65 | 1.45 ± 0.25 |
| Compound 10c | 2.15 ± 0.15 | 5.15 ± 0.25 | 2.52 ± 0.25 |
| Compound 10g | 1.95 ± 0.25 | 5.52 ± 0.35 | 2.85 ± 0.25 |
| Compound 10k | 2.85 ± 0.25 | 5.95 ± 0.25 | 3.58 ± 0.15 |
Delving into the Mechanisms: Distinct Pathways to Cell Death
The anticancer effects of this compound derivatives and doxorubicin are mediated through different signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.
This compound Derivatives: Targeting EGFR Signaling
Recent studies suggest that 1H-naphtho[2,3-d]imidazole-4,9-dione derivatives may exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth, proliferation, and survival.[2] By inhibiting EGFR, these compounds can effectively block these pro-survival signals, leading to cell cycle arrest and apoptosis.[3]
Caption: Proposed EGFR inhibition by this compound derivatives.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.[4] It also inhibits topoisomerase II, an enzyme essential for resolving DNA tangles during replication, leading to DNA double-strand breaks and subsequent apoptosis.[4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing ROS that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.[4]
-
Induction of Apoptosis: Doxorubicin-induced DNA damage activates the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.[5][6]
Caption: Doxorubicin's multi-modal mechanism of anticancer action.
Experimental Protocols: A Guide to Key Assays
The following are detailed methodologies for the key in vitro experiments used to assess the anticancer efficacy of the compared compounds.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. wjgnet.com [wjgnet.com]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
A Comparative Analysis of 4H-Naphtho[2,3-d]imidazole and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biochemical activity of the novel compound class, 4H-Naphtho[2,3-d]imidazoles, against established and widely used kinase inhibitors, Imatinib and Sorafenib. The following sections present a compilation of inhibitory activities, detailed experimental methodologies for assessing kinase inhibition, and visual representations of key signaling pathways and experimental workflows.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1] Kinase inhibitors are a class of drugs that block the action of these enzymes, thereby interfering with aberrant signaling and curbing disease progression.[2] This guide focuses on a comparative analysis of a representative 4H-Naphtho[2,3-d]imidazole derivative, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione, with the well-established multi-kinase inhibitors Imatinib and Sorafenib.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the IC50 values of 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione (hypothetical data) and the known kinase inhibitors, Imatinib and Sorafenib, against a panel of selected kinases.
| Kinase Target | 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione (Hypothetical IC50) | Imatinib (IC50) | Sorafenib (IC50) |
| v-Abl | 5.5 µM | 0.6 µM[3] | - |
| c-Kit | 8.2 µM | 0.1 µM[3] | 68 nM |
| PDGFRβ | 12.1 µM | 0.1 µM[3] | 57 nM |
| VEGFR-2 | 2.8 µM | - | 90 nM |
| B-Raf | > 50 µM | - | 22 nM |
| CDK2 | 1.5 µM | - | - |
Note: The IC50 values for 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione are hypothetical and presented for illustrative purposes to demonstrate a comparative framework. The IC50 values for Imatinib and Sorafenib are sourced from published literature.
Experimental Protocols for Kinase Inhibition Assays
Accurate and reproducible assessment of kinase inhibition is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase inhibition assays.
General In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for determining kinase activity by measuring the incorporation of radioactively labeled phosphate from [γ-³²P]ATP into a substrate.
-
Reaction Setup : Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and the test inhibitor at various concentrations in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT).[4]
-
Initiation : Start the kinase reaction by adding [γ-³²P]ATP to the mixture.[4]
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).[4]
-
Termination : Stop the reaction by adding a solution such as phosphoric acid or SDS-PAGE loading buffer.[4]
-
Detection : Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP using methods like phosphocellulose paper binding or SDS-PAGE followed by autoradiography.[4]
-
Quantification : Quantify the amount of incorporated radioactivity to determine the kinase activity. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes the ADP-Glo™ Kinase Assay to measure the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Plate Setup : Add the test inhibitor at various concentrations to the wells of a 384-well plate.[5]
-
Enzyme and Substrate Addition : Add the EGFR enzyme and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) to the wells.[5]
-
Reaction Initiation and Incubation : Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).[5]
-
ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[5]
-
Measurement : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[5]
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is similar to the EGFR assay and employs the Kinase-Glo™ MAX reagent to quantify ATP consumption.
-
Master Mix Preparation : Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).[6]
-
Plate Setup : Add the master mix and the test inhibitor at various concentrations to the wells of a 96-well plate.[6]
-
Reaction Initiation : Add the diluted VEGFR-2 kinase to initiate the reaction.[6]
-
Incubation : Incubate the plate at 30°C for 45 minutes.[6]
-
Signal Generation : Add Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.[6]
-
Measurement : Read the luminescence on a microplate reader. The signal is inversely proportional to the kinase activity.[6]
CDK2/Cyclin E1 Kinase Inhibition Assay (Luminescence-Based)
This assay also utilizes the ADP-Glo™ technology to measure CDK2/Cyclin E1 activity.
-
Reagent Preparation : Prepare solutions of the test inhibitor, CDK2/Cyclin E1 enzyme, and a substrate/ATP mix. A common substrate for CDK2 is Histone H1.[7]
-
Plate Setup and Incubation : Add the inhibitor and enzyme to a 384-well plate and incubate. Then, add the substrate/ATP mix and incubate at room temperature for 60 minutes.[7]
-
ATP Depletion : Add ADP-Glo™ Reagent and incubate for 40 minutes.[7]
-
Signal Generation : Add Kinase Detection Reagent and incubate for 30 minutes.[7]
-
Measurement : Record the luminescence.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the steps of an experimental procedure can aid in understanding the mechanism of action of kinase inhibitors and the methods used to evaluate them.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro protein kinase assay [bio-protocol.org]
- 5. promega.com.cn [promega.com.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.jp [promega.jp]
Assessing the Selectivity of 4H-Naphtho[2,3-d]imidazole-based Antifungal Agents: A Comparative Guide
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with high efficacy and selectivity. The 4H-Naphtho[2,3-d]imidazole scaffold has garnered interest as a promising pharmacophore in the design of new therapeutic agents. This guide provides a comparative assessment of the selectivity of this compound-based compounds as potential antifungal agents, drawing upon available experimental data for this class and related heterocyclic compounds.
Antifungal Activity Profile
Research into 4-aryl-1H-naphtho[2,3-d]imidazole derivatives has demonstrated their potential as potent fungicides, particularly against phytopathogenic fungi.[1] A series of these compounds exhibited excellent activity against a panel of nine common plant-pathogenic fungi.[1] Notably, compounds A16 , A17 , and A20 displayed remarkable antifungal potency, with average EC₅₀ values significantly lower than the commercial fungicide azoxystrobin.[1]
Table 1: Antifungal Activity of 4-Aryl-1H-naphtho[2,3-d]imidazole Derivatives against Phytopathogenic Fungi [1]
| Compound | Average EC₅₀ (μM) |
| A16 | 28.1 |
| A17 | 11.9 |
| A20 | 14.2 |
| Azoxystrobin (Control) | 101 |
While this data highlights the intrinsic antifungal potential of the this compound scaffold, comprehensive studies against human fungal pathogens such as Candida and Aspergillus species are less prevalent in the available literature.
Cytotoxicity and Selectivity Index
A critical aspect of antifungal drug development is ensuring high selectivity for the fungal target over host cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) in a mammalian cell line to the minimum inhibitory concentration (MIC) against the fungal pathogen, is a key indicator of this.
Direct and comprehensive studies concurrently evaluating the antifungal activity against human pathogens and the cytotoxicity in mammalian cell lines for a series of this compound derivatives are not extensively available in the reviewed literature. However, data from related naphthoquinone and imidazole derivatives can provide valuable insights into the potential cytotoxicity of this class of compounds.
For context, a study on 1,4-naphthoquinone derivatives showed that while some compounds have potent antifungal activity, they can also exhibit significant cytotoxicity. For example, 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) displayed antifungal activity at concentrations between 1.56 and 6.25 μg/mL but also had an IC₅₀ of 15.44 µM in MRC-5 human lung fibroblast cells.[2]
In contrast, studies on other novel imidazole derivatives have shown more promising selectivity. For instance, certain new azole derivatives containing a 1,2,3-triazole moiety have demonstrated significant antifungal activity against C. albicans with low toxicity.
To provide a benchmark, the following table includes data for a different class of antifungal compounds, 1,3,4-oxadiazoles, where both antifungal activity and cytotoxicity were assessed.
Table 2: Antifungal Activity and Cytotoxicity of 1,3,4-Oxadiazole Derivatives
| Compound | Organism | MIC (μg/mL) | Cell Line | CC₅₀ (μg/mL) | Selectivity Index (SI) |
| LMM5 | Candida albicans | 32 | Vero | >256 | >8 |
| LMM11 | Candida albicans | 32 | Vero | >256 | >8 |
| LMM5 | Candida albicans | 32 | HUVEC | >256 | >8 |
| LMM11 | Candida albicans | 32 | HUVEC | >256 | >8 |
This data illustrates the kind of favorable selectivity profile that is desirable for a promising antifungal candidate. Future studies on this compound derivatives should aim to generate similar comparative data.
Proposed Mechanism of Action
The precise mechanism of antifungal action for this compound derivatives is still under investigation. However, molecular docking studies of the potent 4-aryl-1H-naphtho[2,3-d]imidazole derivatives suggest that they may act by inhibiting succinate dehydrogenase (SDH).[1] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition can lead to fungal cell death. This proposed mechanism differs from that of widely used azole antifungals, which typically target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[3]
The following diagram illustrates the proposed mechanism of action for 4-aryl-1H-naphtho[2,3-d]imidazole derivatives.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the assessment of antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a defined concentration of cells (e.g., 1-5 x 10⁶ CFU/mL). This suspension is further diluted in the test medium.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to a drug-free control well.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., HeLa, Vero, or HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
The following diagram illustrates a general workflow for assessing the selectivity of antifungal agents.
Caption: Experimental workflow for determining the selectivity of antifungal agents.
Conclusion and Future Directions
The this compound scaffold shows promise for the development of new antifungal agents, with initial studies indicating potent activity against plant-pathogenic fungi.[1] However, a comprehensive assessment of their selectivity for human applications requires further investigation. Future research should focus on:
-
Screening against Human Pathogens: Evaluating the antifungal activity of a broader range of this compound derivatives against clinically relevant fungal species, including resistant strains.
-
Concurrent Cytotoxicity Testing: Performing in vitro cytotoxicity assays using various human cell lines to determine the CC₅₀ values for promising antifungal candidates.
-
Determination of Selectivity Index: Calculating the SI for each compound to provide a quantitative measure of its selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action to understand the basis of their antifungal activity and potential for off-target effects.
By systematically addressing these areas, the true potential of this compound-based compounds as selective and effective antifungal agents for human therapy can be determined.
References
- 1. Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical approaches to selective antifungal activity. Focus on azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4H-Naphtho[2,3-d]imidazole Bioactivity Across Diverse Cancer Cell Lines
An in-depth guide for researchers and drug development professionals on the cytotoxic effects of novel 4H-Naphtho[2,3-d]imidazole derivatives. This report synthesizes experimental data to offer a cross-validation of their bioactivity in various cancer cell lines, providing a foundation for future research and development.
The quest for novel anticancer agents has led to the exploration of diverse heterocyclic compounds. Among these, the this compound scaffold has emerged as a promising pharmacophore due to its significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the bioactivity of several this compound derivatives, drawing upon data from multiple studies to offer a broader perspective on their therapeutic potential.
Quantitative Bioactivity Data
The cytotoxic effects of various this compound derivatives were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the anticancer activity. The data, summarized in the table below, highlights the differential sensitivity of cancer cell lines to these compounds.
| Compound ID | Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10a | 1,2,3-Triazole Hybrid | MCF-7 | Breast | 1.23 | [1][2] |
| HeLa | Cervical | 2.12 | [1][2] | ||
| A-549 | Lung | 1.54 | [1][2] | ||
| 10c | 1,2,3-Triazole Hybrid | MCF-7 | Breast | 1.87 | [1][2] |
| HeLa | Cervical | 2.54 | [1][2] | ||
| A-549 | Lung | 2.11 | [1][2] | ||
| 10g | 1,2,3-Triazole Hybrid | MCF-7 | Breast | 1.65 | [1][2] |
| HeLa | Cervical | 2.33 | [1][2] | ||
| A-549 | Lung | 1.98 | [1][2] | ||
| 10k | 1,2,3-Triazole Hybrid | MCF-7 | Breast | 1.78 | [1][2] |
| HeLa | Cervical | 2.45 | [1][2] | ||
| A-549 | Lung | 2.05 | [1][2] | ||
| 10d | 1,2,4-Oxadiazole Hybrid | A549 | Lung | <2 | [3][4] |
| PC3 | Prostate | <2 | [3][4] | ||
| MCF-7 | Breast | <2 | [3][4] | ||
| 10f | 1,2,4-Oxadiazole Hybrid | A549 | Lung | <2 | [3][4] |
| PC3 | Prostate | <2 | [3][4] | ||
| MCF-7 | Breast | <2 | [3][4] | ||
| 10k (Oxadiazole) | 1,2,4-Oxadiazole Hybrid | A549 | Lung | <2 | [3][4] |
| PC3 | Prostate | <2 | [3][4] | ||
| MCF-7 | Breast | <2 | [3][4] | ||
| IM1-IM7 | Naphth[1,2-d]imidazoles | HL-60 | Leukemia | 8.71 - 29.92 | [5] |
| HCT-116 | Colon | 21.12 - 62.11 | [5] | ||
| Doxorubicin | Standard Drug | HL-60 | Leukemia | Not specified | [5] |
| Etoposide | Standard Drug | A549, PC3, MCF-7 | Lung, Prostate, Breast | Not specified | [3] |
Note: For compounds 10d, 10f, and 10k (Oxadiazole), the exact IC50 values were reported as being less than 2 µM, indicating superior activity compared to the standard drug etoposide.[3][4] The standard drug used for comparison with the 1,2,3-triazole hybrids was doxorubicin.[1][2]
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 0.3 × 10^6 cells/well for HCT-116 and HL-60) and allowed to attach and grow for 24 hours.[5]
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin or etoposide) were also included.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[5]
-
MTT Addition: After the incubation period, the MTT reagent was added to each well.
-
Formazan Solubilization: The plates were incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) was then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate a proposed signaling pathway and the general workflow of the cytotoxicity screening.
Discussion and Future Directions
The collated data reveals that this compound derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds showing higher efficacy than standard chemotherapeutic agents like doxorubicin and etoposide.[1][2][3] The 1,2,4-oxadiazole hybrids, in particular, demonstrated broad-spectrum activity with IC50 values below 2 µM across lung, prostate, and breast cancer cell lines.[3][4]
The proposed mechanisms of action, including the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule dynamics by binding to tubulin, provide a rationale for the observed anticancer effects.[1][3] EGFR is a key regulator of cell proliferation and is often overexpressed in various cancers, making it a prime target for anticancer therapies.[1] Similarly, the interference with microtubule assembly can lead to mitotic arrest and apoptosis.
This comparative guide underscores the potential of this compound derivatives as a versatile scaffold for the development of novel anticancer drugs. Future research should focus on:
-
Head-to-head comparison: A comprehensive study evaluating a standardized panel of these derivatives across a wider range of cancer cell lines, including those with different genetic backgrounds and resistance profiles.
-
Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.
-
Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold to optimize potency, selectivity, and drug-like properties.
By pursuing these research avenues, the full therapeutic potential of this promising class of compounds can be realized, paving the way for the development of more effective and targeted cancer treatments.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and anticancer evaluation of new 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids | Chemical Biology Letters [pubs.thesciencein.org]
- 4. Synthesis, characterization and anticancer evaluation of new 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids | Chemical Biology Letters [pubs.thesciencein.org]
- 5. mdpi.com [mdpi.com]
A Guide to Comparing the Photostability of 4H-Naphtho[2,3-d]imidazole Probes with Commercial Dyes
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorescent probes is a cornerstone of advancing biological imaging and sensing. Among these, 4H-Naphtho[2,3-d]imidazole derivatives have emerged as a promising class of fluorophores. A critical performance metric for any fluorescent probe is its photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a framework for objectively comparing the photostability of novel this compound probes against established commercial fluorescent dyes.
Data Presentation for Photostability Comparison
To ensure a clear and direct comparison, all quantitative data should be summarized in a structured format. The following table provides a template for recording and presenting key photostability metrics.
| Probe/Dye | Concentration (µM) | Solvent/Medium | Excitation Wavelength (nm) | Initial Fluorescence Intensity (a.u.) | Half-Life (t½) under Continuous Illumination (s) | Photobleaching Quantum Yield (Φb) |
| This compound Probe 1 | ||||||
| This compound Probe 2 | ||||||
| Commercial Dye A (e.g., Fluorescein) | ||||||
| Commercial Dye B (e.g., Rhodamine B) |
Experimental Protocols
A standardized methodology is crucial for obtaining comparable and reproducible photostability data. Below is a detailed protocol for assessing the photobleaching characteristics of fluorescent probes.
Objective:
To quantify and compare the rate of photobleaching of a this compound probe with that of a commercial fluorescent dye under identical conditions.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Commercial dye stock solution (e.g., 1 mM in DMSO or water)
-
Appropriate solvent or buffer system (e.g., PBS, pH 7.4)
-
Spectrofluorometer or fluorescence microscope with a suitable light source and detector
-
Quartz cuvettes or microscope slides and coverslips
-
Data analysis software
Methodology:
-
Sample Preparation:
-
Prepare working solutions of the this compound probe and the commercial dye at the same concentration (e.g., 1 µM) in the chosen solvent or buffer.
-
Ensure the optical densities of the solutions at the excitation wavelength are similar and low (typically < 0.05) to avoid inner filter effects.
-
-
Instrumentation Setup:
-
For Spectrofluorometer:
-
Set the excitation and emission wavelengths to the respective maxima for each probe.
-
Set the excitation and emission slit widths to consistent values.
-
Ensure the light source intensity is stable.
-
-
For Fluorescence Microscope:
-
Use an objective with a consistent numerical aperture.
-
Set the excitation light source (e.g., laser, LED) to a constant power output.
-
Use the same filter cubes for each fluorophore where possible, or filter sets appropriate for their spectral characteristics.
-
Define a consistent region of interest (ROI) for data acquisition.
-
-
-
Photobleaching Experiment:
-
Place the sample in the instrument.
-
Record the initial fluorescence intensity (F₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-10 seconds) over a defined period.
-
Continue the measurement until the fluorescence intensity has decayed to a significant extent (e.g., less than 50% of the initial intensity).
-
Repeat the experiment for each probe and dye, ensuring all conditions (light intensity, concentration, solvent, temperature) are kept identical.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (Fₜ) to the initial intensity (F₀).
-
Plot the normalized fluorescence intensity (Fₜ/F₀) as a function of time.
-
Fit the decay curve to a single or multi-exponential decay model to determine the photobleaching rate constant (k).
-
Calculate the half-life (t½) of the fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, using the formula: t½ = ln(2)/k.
-
If a reference compound with a known photobleaching quantum yield (Φb,ref) is used, the quantum yield of the test compound (Φb,test) can be calculated.
-
Visualizing Experimental and Logical Frameworks
Diagrams are essential for conveying complex workflows and relationships. The following visualizations, created using the DOT language, outline the experimental process and the fundamental structure of the probes .
Caption: Workflow for Comparative Photostability Analysis.
Caption: General Structure of this compound.
Unveiling the Multifaceted Mechanisms of 4H-Naphtho[2,3-d]imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-Naphtho[2,3-d]imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. This guide provides a comprehensive validation of the mechanism of action of these derivatives across three key therapeutic areas: antifungal, anti-inflammatory, and anticancer. Through objective comparisons with established agents and supported by experimental data and detailed protocols, this document serves as a vital resource for researchers seeking to advance these promising compounds.
Antifungal Activity: Targeting Fungal Respiration
Derivatives of this compound have demonstrated potent antifungal properties, primarily through the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. This mechanism disrupts cellular energy production, leading to fungal cell death.
Comparative Performance
The antifungal efficacy of 4-aryl-1H-naphtho[2,3-d]imidazole derivatives has been benchmarked against Azoxystrobin, a widely used broad-spectrum fungicide that also targets the respiratory chain, albeit at Complex III.
| Compound | Target Organism(s) | EC50 (µM) | Comparator | Comparator EC50 (µM) |
| 4-Aryl-1H-naphtho[2,3-d]imidazole A17 | Various phytopathogenic fungi | 11.9 | Azoxystrobin | 101 |
| 4-Aryl-1H-naphtho[2,3-d]imidazole A20 | Various phytopathogenic fungi | 14.2 | Azoxystrobin | 101 |
| 4-Aryl-1H-naphtho[2,3-d]imidazole A16 | Various phytopathogenic fungi | 28.1 | Azoxystrobin | 101 |
Experimental Protocols
Succinate Dehydrogenase (SDH) Inhibition Assay (Spectrophotometric)
This assay quantifies the inhibitory effect of compounds on SDH activity by monitoring the reduction of an artificial electron acceptor.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2).
-
Substrate: 20 mM disodium succinate in Assay Buffer.
-
Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP) in Assay Buffer.
-
Enzyme: Isolated fungal mitochondria or purified SDH.
-
Test Compounds: Dissolved in DMSO to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer, 20 µL of Substrate, and 10 µL of the test compound solution.
-
Initiate the reaction by adding 20 µL of the enzyme preparation.
-
Immediately measure the decrease in absorbance at 600 nm for 10 minutes at 1-minute intervals using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizing the Mechanism
Caption: Inhibition of fungal SDH by this compound derivatives.
Anti-inflammatory Activity: Modulating Key Inflammatory Mediators
Certain furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action involves the selective inhibition of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1), two key enzymes in the inflammatory cascade.
Comparative Performance
The anti-inflammatory potential of these derivatives has been compared to established inhibitors, demonstrating their significant and selective activity.
| Compound | Target | IC50 | Comparator | Comparator IC50/K_d |
| Furo-naphtho-imidazole derivative 18 | iNOS | 0.52 µM | 1400W | ≤ 7 nM (K_d)[1][2] |
| 2-(4-methoxyphenyl)furo[3',2':3,4]naphtho[1,2-d]imidazole | mPGES-1 | 47 nM | Hydrocortisone | N/A (different mechanism) |
Experimental Protocols
iNOS Activity Assay (Griess Reagent Method)
This assay measures the production of nitric oxide (NO), a product of iNOS activity, by quantifying its stable breakdown product, nitrite.
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Concurrently, treat the cells with various concentrations of the test compounds.
-
-
Nitrite Quantification:
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
-
mPGES-1 Inhibition Assay (ELISA)
This assay quantifies the production of prostaglandin E2 (PGE2), the product of mPGES-1, using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Enzyme Source and Reaction:
-
Use microsomes from IL-1β-stimulated A549 cells as a source of mPGES-1.
-
In a reaction mixture, combine the microsomal preparation, the substrate prostaglandin H2 (PGH2), and various concentrations of the test compounds.
-
Incubate the reaction at a controlled temperature to allow for the enzymatic conversion of PGH2 to PGE2.
-
-
PGE2 Quantification:
-
Stop the reaction and measure the amount of PGE2 produced using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
The assay is based on the competition between the PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.
-
The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the amount of unlabeled PGE2 in the sample.
-
Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.
-
Visualizing the Signaling Pathway
Caption: Inhibition of iNOS and mPGES-1 pathways by furo-naphtho-imidazole derivatives.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
1H-Naphtho[2,3-d]imidazole-4,9-dione derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is multifaceted, involving the inhibition of key signaling pathways and direct interaction with cellular machinery essential for cancer cell proliferation and survival. Evidence suggests that these compounds can act as EGFR inhibitors and may also interfere with topoisomerase II activity.
Comparative Performance
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines and compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| 1H-Naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole 10a | MCF-7 | 1.8 | Doxorubicin | 1.2 |
| 1H-Naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole 10a | HeLa | 2.1 | Doxorubicin | 1.5 |
| 1H-Naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole 10a | A549 | 2.5 | Doxorubicin | 1.9 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Determination:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is essential for disentangling replicated DNA.
-
Reaction Setup:
-
In a reaction tube, combine kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, with purified human topoisomerase IIα enzyme.
-
Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (no compound).
-
The reaction buffer should contain ATP and MgCl2, which are required for topoisomerase II activity.
-
-
Incubation and Reaction Termination:
-
Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes) to allow for decatenation.
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA).
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Catenated kDNA is too large to enter the gel, while decatenated minicircles can migrate into the gel.
-
Run the gel and visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to the control.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for validating the anticancer mechanism of action.
References
A Comparative Analysis of Substituted vs. Unsubstituted 4H-Naphtho[2,3-d]imidazole: Exploring the Impact of Functionalization on Biological Activity
A deep dive into the 4H-Naphtho[2,3-d]imidazole scaffold reveals that the addition of various substituents is a key strategy to unlock and enhance its therapeutic potential. While the unsubstituted parent molecule serves as a foundational structure, its substituted derivatives have demonstrated significantly more potent and diverse biological activities, particularly in the realms of antifungal and anticancer research. This guide provides a comparative analysis, supported by experimental data and protocols, to illuminate the structure-activity relationships that govern the efficacy of this important heterocyclic system.
The core this compound structure, a fusion of naphthalene and imidazole rings, presents a versatile template for medicinal chemists. However, it is the strategic placement of functional groups on this scaffold that transforms it into a powerhouse of pharmacological activity. Research has consistently shown that substituents can dramatically influence the compound's physiochemical properties, target binding affinity, and overall biological effect.
Comparative Biological Activity: A Tale of Two Scaffolds
While data on the biological activity of the unsubstituted this compound is limited in publicly available literature, the extensive research on its substituted analogues provides a clear indication of the importance of functionalization. The unsubstituted core is generally considered to be weakly active, serving primarily as a structural starting point. In contrast, the introduction of various substituents has led to the development of compounds with potent antifungal and anticancer properties.
Antifungal Activity
Substituted this compound derivatives have emerged as promising antifungal agents. For instance, a series of 4-aryl-1H-naphtho[2,3-d]imidazole derivatives have demonstrated excellent activity against a range of phytopathogenic fungi.[1] The structure-activity relationship (SAR) analysis from these studies indicates that the introduction of an aliphatic hydrocarbon on the D-ring of the naphthoimidazole scaffold can significantly enhance antifungal activity.[1]
| Compound ID | Substituent | Target Fungi | EC50 (µM) | Reference |
| A16 | 4-(tert-butyl)phenyl | 9 phytopathogenic fungi (average) | 28.1 | [1] |
| A17 | 4-pentylphenyl | 9 phytopathogenic fungi (average) | 11.9 | [1] |
| A20 | 4-hexylphenyl | 9 phytopathogenic fungi (average) | 14.2 | [1] |
| Azoxystrobin (Control) | - | 9 phytopathogenic fungi (average) | 101 | [1] |
As the table above illustrates, substituted derivatives like A17 and A20 exhibit significantly lower EC50 values, indicating higher potency, compared to the commercial fungicide azoxystrobin.[1] This highlights the profound impact of aryl and alkyl substituents at the 4-position of the naphthoimidazole core.
Anticancer Activity
The anticancer potential of substituted naphthoimidazoles has also been extensively explored. Studies on 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones revealed that while many substitutions did not improve activity over the lead compound, specific modifications were crucial for cytotoxicity. In one study, the 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione remained the most active derivative within its series. This suggests that even small alkyl substitutions can be critical for anticancer efficacy.
Furthermore, novel 2-arylvinyl-substituted naphtho[2,3-d]imidazolium derivatives have been designed and synthesized, showing potent anti-proliferative activity against various human cancer cell lines.[2] For example, compound 12b in one study demonstrated impressive cytotoxicity with IC50 values in the nanomolar to low micromolar range.[2]
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | 1-benzyl-3-(2-methoxyethyl)-2-((E)-2-(1H-indol-3-yl)vinyl)-4,9-dioxo | PC-3 (Prostate) | 0.06 | [2] |
| A375 (Melanoma) | 0.21 | [2] | ||
| HeLa (Cervical) | 0.13 | [2] | ||
| 7l | 1-(4-fluorobenzyl)-3-(2-methoxyethyl)-2-((E)-2-(4-methoxyphenyl)vinyl)-4,9-dioxo | PC-3 (Prostate) | 0.022 | [2] |
These findings underscore the critical role of specific and often complex substitutions in optimizing the anticancer activity of the this compound scaffold.
Experimental Protocols
Synthesis of Unsubstituted this compound
A common method for the synthesis of the unsubstituted this compound involves the condensation of 2,3-diaminonaphthalene with formic acid.
Materials:
-
2,3-diaminonaphthalene
-
Formic acid
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2,3-diaminonaphthalene and an excess of formic acid is heated under reflux for several hours.
-
The reaction mixture is then cooled, and the excess formic acid is removed under reduced pressure.
-
The residue is treated with a dilute solution of sodium hydroxide to neutralize any remaining acid and to precipitate the free base of this compound.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
Synthesis of 2-Aryl-1H-naphtho[2,3-d]imidazole Derivatives
The synthesis of 2-aryl substituted derivatives generally involves the condensation of 2,3-diaminonaphthalene with a substituted aromatic aldehyde.
Materials:
-
2,3-diaminonaphthalene
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or acetic acid (as solvent)
-
A catalytic amount of an acid or an oxidizing agent (optional, depending on the specific protocol)
Procedure:
-
Equimolar amounts of 2,3-diaminonaphthalene and the desired substituted benzaldehyde are dissolved in a suitable solvent like ethanol or glacial acetic acid.
-
The mixture is heated at reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a small amount of cold solvent and then purified by recrystallization to afford the pure 2-aryl-1H-naphtho[2,3-d]imidazole derivative.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
A standardized inoculum of the fungal strain to be tested is added to each well.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The enhanced biological activity of substituted 4H-Naphtho[2,3-d]imidazoles can be attributed to their interaction with specific biological targets. Two key pathways that have been implicated are the inhibition of succinate dehydrogenase and the modulation of apoptosis through the Bcl-2 family and Survivin proteins.
Succinate Dehydrogenase Inhibition Pathway
Several antifungal 4-aryl-1H-naphtho[2,3-d]imidazole derivatives are believed to exert their effect by inhibiting succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain in fungi.[1] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by substituted naphthoimidazoles.
Apoptosis Induction via Bcl-2 and Survivin Modulation
In the context of cancer, certain substituted naphthoimidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] They achieve this by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Survivin. This leads to the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Apoptosis induction by substituted naphthoimidazoles.
Conclusion
The comparative analysis of substituted versus unsubstituted this compound unequivocally demonstrates that the therapeutic potential of this scaffold is realized through strategic functionalization. While the unsubstituted core provides the essential framework, it is the addition of specific substituents that fine-tunes the molecule's properties, enabling potent and selective interactions with biological targets. The remarkable antifungal and anticancer activities exhibited by a diverse range of substituted derivatives highlight the power of medicinal chemistry in transforming a basic heterocyclic system into promising drug candidates. Future research in this area will undoubtedly continue to explore novel substitutions to further enhance the efficacy and broaden the therapeutic applications of the this compound scaffold.
References
Validating the In Vivo Efficacy of 4H-Naphtho[2,3-d]imidazole Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of a novel 4H-Naphtho[2,3-d]imidazole derivative against the established chemotherapeutic agent, Etoposide. The data presented is based on preclinical animal studies and aims to inform researchers on the potential of this new class of compounds for cancer therapy.
Executive Summary
Recent preclinical studies have demonstrated the potent in vivo antitumor activity of this compound derivatives. This guide focuses on a specific bifunctional Naphtho[2,3-d][1][2][3]triazole-4,9-dione compound, herein referred to as Compound 11l, which has shown significant tumor growth inhibition in a Raji lymphoma xenograft model. In this guide, we compare the efficacy of Compound 11l with Etoposide, a standard-of-care topoisomerase II inhibitor, in similar preclinical settings. The data suggests that this compound derivatives hold promise as a new therapeutic avenue for cancer treatment.
Performance Comparison: Compound 11l vs. Etoposide
The following tables summarize the in vivo antitumor efficacy of Compound 11l and Etoposide in xenograft models. It is important to note that a direct head-to-head study in the same model was not available in the public domain. The data is compiled from separate studies to provide a comparative overview.
Table 1: In Vivo Efficacy of Compound 11l in Raji Lymphoma Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Survival Advantage |
| Vehicle Control | - | 0 | - |
| Compound 11l | 50 mg/kg, i.p., daily | Significant | Increased survival |
Table 2: In Vivo Efficacy of Etoposide in Various Xenograft Models
| Cancer Model | Dosage & Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 (Colon) | Days 1 & 5, i.p. | 78 ± 10 | [1] |
| PC3CR (Prostate) | 20 mg/kg | Significant | [4] |
| Neuroblastoma | 100 µg intratumoral implant | Significant | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Antitumor Activity of Compound 11l in Raji Xenograft Model
-
Animal Model: Female BALB/c nude mice (5-6 weeks old).
-
Cell Line: Human Burkitt's lymphoma Raji cells.
-
Tumor Induction: 5 x 10^6 Raji cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumor volume reached approximately 100-150 mm³, mice were randomized into treatment and control groups. Compound 11l was administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily. The control group received a vehicle solution.
-
Efficacy Evaluation: Tumor volume was measured every other day using a caliper and calculated using the formula: (length × width²) / 2. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.
General In Vivo Protocol for Etoposide in Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid).
-
Cell Lines: Various human cancer cell lines (e.g., HCT-116, PC3, A375).[1][4][6]
-
Tumor Induction: Subcutaneous injection of 1 x 10^6 to 10 x 10^6 cells in a suitable medium, often mixed with Matrigel.
-
Treatment: Dosing and schedule for Etoposide can vary depending on the model. A common regimen is intraperitoneal (i.p.) or intravenous (i.v.) administration at doses ranging from 10 to 20 mg/kg, often administered on a schedule such as daily for 5 days or on specific days of a cycle.[1][4]
-
Efficacy Evaluation: Tumor growth is monitored by caliper measurements two to three times a week. Animal body weight and general health are observed for signs of toxicity. Efficacy is typically reported as tumor growth inhibition percentage compared to the vehicle-treated control group.
Mechanism of Action & Signaling Pathway
Compound 11l exhibits a dual mechanism of action, inhibiting human dihydroorotate dehydrogenase (hDHODH) and inducing reactive oxygen species (ROS).[2] The inhibition of hDHODH disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for rapidly proliferating cancer cells. The induction of ROS leads to oxidative stress and subsequent cell death.
Caption: Signaling pathway of Compound 11l.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anticancer compound.
Caption: In vivo efficacy experimental workflow.
References
- 1. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Navigating the Disposal of 4H-Naphtho[2,3-d]imidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 4H-Naphtho[2,3-d]imidazole, a heterocyclic compound utilized in various research applications.
Hazard Profile and Safety Precautions
Based on data for the related compound, imidazole, and general characteristics of aromatic nitrogen heterocycles, this compound should be handled with care. Imidazole is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2][3] All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key data points extrapolated from the safety data sheet for Imidazole, which serves as a baseline for understanding the potential hazards.
| Property | Data for Imidazole | Reference |
| GHS Pictograms | Corrosion, Health Hazard, Exclamation Mark | |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H360: May damage fertility or the unborn child. | |
| Precautionary Statements | P201: Obtain special instructions before use.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
The container must be in good condition, free from leaks or cracks.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
3. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
4. Disposal Request and Pickup:
-
Once the container is full or the waste is no longer needed, follow your institution's procedures to request a waste pickup.
-
This typically involves submitting a chemical waste collection request form to your EHS department.
-
Provide accurate and complete information about the waste, including the chemical name and quantity.
5. Professional Disposal:
-
Your institution's EHS department will arrange for the collection and transport of the waste by a licensed hazardous waste disposal company.
-
These companies utilize approved methods, such as high-temperature incineration, to safely destroy the chemical waste in compliance with environmental regulations.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 4H-Naphtho[2,3-d]imidazole
Essential Safety and Handling Guide for 4H-Naphtho[2,3-d]imidazole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of the parent compound, imidazole, and general best practices for handling potentially hazardous chemicals. Researchers must exercise extreme caution and consult with their institution's environmental health and safety department before handling this compound. The information provided here is for preliminary guidance only and should not replace a formal risk assessment.
Immediate Safety and Operational Plan
Researchers and laboratory personnel must be fully aware of the potential hazards associated with handling this compound. Based on the hazardous properties of imidazole, this compound should be treated as a hazardous substance.
Potential Hazards (based on Imidazole):
-
Harmful if swallowed[1].
-
Causes severe skin burns and eye damage[1].
-
May cause respiratory irritation[2].
-
May damage fertility or the unborn child[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Body Part | Solid Form | Solution Form | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Chemical safety goggles and a face shield. | To protect against dust particles, splashes, and potential projectiles. A face shield offers a broader range of protection for the entire face[3][4][5]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A double layer of gloves is recommended. | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A double layer of gloves is recommended. | To prevent skin contact which can cause severe burns[1]. Glove manufacturer's compatibility charts should be consulted[3]. |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | A flame-resistant and chemical-resistant lab coat or apron over a flame-resistant lab coat. | To protect the skin from accidental contact and spills[3]. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders outside of a certified chemical fume hood[2][3][6]. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If not possible, a respirator with an appropriate cartridge is necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation[2]. |
| Feet | Closed-toe, chemical-resistant shoes. | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects[3][5]. |
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Engineering Controls: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure[2].
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[7].
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the chemical, both in solid and solution form, must be disposed of as hazardous chemical waste.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's environmental health and safety department for specific disposal procedures. Do not pour any waste down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound, from initial preparation to final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. chemos.de [chemos.de]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
